(+)-Marmesin
Description
Marmesin has been reported in Angelica gigas, Angelica japonica, and other organisms with data available.
RN given refers to (S)-isomer; nodakenetin is the (R)-isome
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSBEAFFPBAQU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030448 | |
| Record name | Marmesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13849-08-6 | |
| Record name | (+)-Marmesin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marmesin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marmesin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Marmesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARMESIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5D33D6K5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Marmesin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8478 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
(+)-Marmesin: A Technical Guide to its Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Marmesin, a naturally occurring furanocoumarin, holds significant interest in the scientific community due to its role as a key intermediate in the biosynthesis of linear furanocoumarins and its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and characterization, and an exploration of its engagement with critical biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader exploration of furanocoumarins, a class of phototoxic compounds found in various plant species. While pinpointing a single, definitive "first" isolation is challenging due to the historical context of natural product chemistry, the work of researchers in the mid-20th century was pivotal.
Notably, the research conducted by Abu-Mustafa and Fayez in the 1960s on the chemical constituents of Ammi majus L. fruits was instrumental in the isolation and characterization of marmesin[1][2]. Their work, along with others from that era, laid the foundation for understanding the structure and chemistry of this important furanocoumarin.
It is also crucial to note that the name nodakenetin is often used interchangeably with marmesin in scientific literature. Chemically, this compound is the (S)-enantiomer, while nodakenetin is often referred to as the (R)-enantiomer[1].
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families[3][4]. It is a key precursor in the biosynthesis of other linear furanocoumarins like psoralen. The concentration of this compound can vary significantly depending on the plant species, the specific plant part, and environmental conditions.
| Plant Species | Family | Plant Part | Concentration/Yield | Reference(s) |
| Ammi majus L. | Apiaceae | Fruits (Seeds) | ~0.25% of the plant material | |
| Angelica gigas Nakai | Apiaceae | Rhizomes | 9% of the essential oil | |
| Angelica decursiva | Apiaceae | Roots | Not explicitly quantified, but identified as a key constituent | |
| Ruta graveolens L. | Rutaceae | Not specified | Identified as a biosynthetic intermediate | |
| Aegle marmelos (L.) Corr. | Rutaceae | Fruits, Leaves, Roots | Present; quantitative data varies | |
| Feronia limonia (L.) Swingle | Rutaceae | Stem Bark, Fruit Pericarp | Identified as a bioactive component; yield of 10 mg from a purified fraction has been reported. | |
| Broussonetia kazinoki | Moraceae | Twigs | Isolated, but specific yield not detailed | |
| Celtis durandii Engl. | Cannabaceae | Root | Isolated as a potent antiplasmodial compound |
Experimental Protocols
General Extraction and Isolation Protocol
The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on commonly cited methodologies.
3.1.1. Plant Material Preparation
-
Collect the desired plant parts (e.g., fruits, roots, or leaves).
-
Thoroughly wash the plant material to remove any dirt and debris.
-
Air-dry the material in the shade or use a mechanical dryer at a low temperature (40-50°C) to prevent degradation of the active compounds.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
3.1.2. Extraction
-
Soxhlet Extraction:
-
Place the powdered plant material (e.g., 500 g) into a thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Add a suitable solvent, such as methanol or ethanol, to the distillation flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for several hours (e.g., 6-24 hours) until the solvent in the siphon tube becomes colorless.
-
-
Maceration:
-
Submerge the powdered plant material in a sealed container with a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).
-
Keep the mixture at room temperature for a period of 3-7 days, with occasional agitation.
-
Filter the mixture to separate the extract from the plant residue.
-
3.1.3. Fractionation and Purification
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
The concentrated extract can be subjected to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. This compound is expected to be in the less polar fractions.
-
Column Chromatography:
-
Pack a glass column with silica gel as the stationary phase.
-
Dissolve the fraction containing this compound in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like ethyl acetate or chloroform.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Spot the collected fractions onto a TLC plate pre-coated with silica gel.
-
Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9.5:0.5 v/v).
-
Visualize the spots under UV light (typically at 254 nm and 365 nm). This compound will appear as a distinct spot.
-
Pool the fractions containing the pure compound.
-
-
Recrystallization:
-
Dissolve the pooled fractions in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to obtain pure crystals of this compound.
-
High-Performance Liquid Chromatography (HPLC) Method for Quantification
The following is a representative HPLC method for the quantitative analysis of this compound in plant extracts.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid, such as 0.1% formic acid or phosphoric acid, to improve peak shape). A common starting point is a gradient of acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 330 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.
Biological Signaling Pathways
This compound and its enantiomer nodakenetin have been shown to modulate several key biological signaling pathways, highlighting their therapeutic potential.
Biosynthesis of Linear Furanocoumarins
This compound is a critical intermediate in the biosynthesis of linear furanocoumarins. The pathway begins with umbelliferone, which undergoes prenylation to form demethylsuberosin. Marmesin synthase then catalyzes the conversion of demethylsuberosin to this compound, which is subsequently converted to psoralen, the parent compound of many other linear furanocoumarins.
Caption: Biosynthesis pathway of linear furanocoumarins highlighting this compound.
Inhibition of VEGF-A-Stimulated Signaling Pathway
This compound has demonstrated anti-angiogenic properties by inhibiting the signaling pathway stimulated by Vascular Endothelial Growth Factor-A (VEGF-A). This inhibition is crucial in preventing the formation of new blood vessels, a key process in tumor growth and metastasis.
Caption: Inhibition of the VEGF-A signaling pathway by this compound.
Activation of the Wnt/β-catenin Signaling Pathway
Nodakenetin, the enantiomer of this compound, has been shown to activate the Wnt/β-catenin signaling pathway. This pathway is crucial for bone formation, and its activation by nodakenetin suggests potential therapeutic applications in treating osteoporosis.
References
(+)-Marmesin chemical properties and structure elucidation
An In-depth Technical Guide to (+)-Marmesin: Chemical Properties and Structure Elucidation
Introduction
This compound is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] It belongs to the psoralen class of compounds, which are characterized by a furan ring fused to a chromenone.[2] As a precursor in the biosynthesis of linear furanocoumarins, this compound is of significant interest to researchers in natural product chemistry and drug development.[1][3] This guide provides a comprehensive overview of its chemical properties, the experimental methodologies for its isolation and purification, and the techniques employed for its structure elucidation. Furthermore, it delves into its biological activities, including its role as an angiogenesis inhibitor.
Chemical Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₄ | [4] |
| Average Molecular Weight | 246.26 g/mol | |
| Monoisotopic Molecular Weight | 246.08920892 Da | |
| IUPAC Name | (2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |
| CAS Number | 13849-08-6 | |
| Water Solubility | 0.37 g/L | |
| Solubility in DMSO | 100 mg/mL (406.07 mM) | |
| logP | 1.98 | |
| pKa (Strongest Acidic) | 14.3 | |
| UV-Vis λmax | 332 nm (in EtOH), 338 nm (in MeOH) | |
| IR Spectra (ATR) | νmax 3480, 2971, 1699, 1631, 1488 cm⁻¹ |
Structure Elucidation
The determination of the chemical structure of this compound has been accomplished through a combination of spectroscopic methods and X-ray crystallography. These techniques provide detailed information about the connectivity of atoms, the molecular framework, and the three-dimensional arrangement of the molecule.
Spectroscopic Analysis
A variety of spectroscopic techniques have been instrumental in elucidating the structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR (300 MHz, CDCl₃) : The proton NMR spectrum shows characteristic signals at δ 7.59 (d, J = 9.5 Hz, 1H), 7.22 (s, 1H), 6.75 (d, J = 21.6 Hz, 1H), 6.20 (d, J = 9.5 Hz, 1H), 4.74 (t, J = 8.8 Hz, 1H), 3.28-3.15 (m, 2H), 1.87 (s, 1H), 1.37 (s, 3H), and 1.24 (s, 3H) ppm.
-
¹³C-NMR : Carbon-13 NMR data, along with DEPT-135 experiments, have been used to identify all 14 carbon atoms in the molecule, confirming the presence of the furanocoumarin core and the hydroxyisopropyl side chain.
-
-
Mass Spectrometry (MS) :
-
Low- and high-resolution Fast Atom Bombardment (FAB-MS) have been used to determine the molecular formula as C₁₄H₁₄O₄ and a molecular mass of 246.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have provided further confirmation of the molecular weight and fragmentation patterns, which are crucial for structural confirmation.
-
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy :
-
The IR spectrum shows a prominent absorption band at 3480 cm⁻¹ corresponding to the hydroxyl group, and at 1699 cm⁻¹ for the carbonyl group of the lactone ring.
-
The UV spectrum in ethanol exhibits a maximum absorption at 332 nm, which is characteristic of the chromophore present in the molecule.
-
X-ray Crystallography
Single-crystal X-ray diffraction has provided unambiguous confirmation of the structure and stereochemistry of this compound.
-
Crystal Structure : The crystal structure was determined using direct methods from X-ray diffraction data.
-
Crystal System : Monoclinic
-
Space Group : P2₁
-
Unit Cell Parameters : a = 5.721(1) Å, b = 13.810(1) Å, c = 7.864(2) Å, β = 100.39(1)°
-
Key Structural Features : The benzopyran moiety is perfectly planar, and the furan ring adopts a 2α-envelope conformation. The molecules are linked by O-H···O hydrogen bonds.
Experimental Protocols
Isolation and Purification of this compound
This compound has been isolated from various plant sources, including the root bark of Feronia limonia, Celtis durandii, and the bark of Hesperethusa crenulata. A general protocol for its isolation and purification is as follows:
-
Extraction : The dried and powdered plant material is subjected to solvent extraction. A common method involves using a dichloromethane/methanol (1:1 v/v) mixture. Another approach uses solvent extractions followed by column chromatography.
-
Partitioning : The crude extract is partitioned against water to separate the organic-soluble components.
-
Column Chromatography : The organic phase is concentrated and subjected to silica gel column chromatography. Elution is typically performed with a gradient of solvents, such as a mixture of n-hexane and acetone, to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC) : Fractions showing promising activity or containing the target compound are further purified using preparative HPLC to yield pure this compound.
Structure Elucidation Workflow
The logical progression from isolation to the final confirmed structure of this compound can be visualized as a systematic workflow.
Caption: Workflow for the isolation and structure elucidation of this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, particularly as an inhibitor of angiogenesis, the formation of new blood vessels. This anti-angiogenic effect is primarily mediated through the inactivation of Vascular Endothelial Growth Factor (VEGF)-stimulated signaling pathways.
Anti-Angiogenic Signaling Pathway of this compound
Marmesin exerts its anti-angiogenic effects by targeting several key components of the VEGF signaling cascade in endothelial cells. When VEGF-A binds to its receptor, VEGFR-2, it triggers a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Marmesin has been shown to inhibit these processes.
The key molecular targets of marmesin in this pathway include:
-
VEGF Receptor-2 (VEGFR-2) : Marmesin downregulates the expression of VEGFR-2.
-
Integrin β1 and Integrin-Linked Kinase (ILK) : The expression of these cell adhesion and signaling molecules is also suppressed by marmesin.
-
Downstream Kinases : Marmesin inhibits the VEGF-A-induced phosphorylation of several downstream kinases, including FAK, Src, ERK, and Akt, which are crucial for angiogenesis.
This inhibitory action ultimately leads to a halt in endothelial cell proliferation and migration, thereby preventing the formation of new blood vessels.
Caption: Inhibition of the VEGF-A signaling pathway by this compound.
References
The Biological Activity of (+)-Marmesin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Marmesin, a naturally occurring furanocoumarin, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. Exhibiting a diverse range of biological activities, it has been investigated for its potential therapeutic applications in oncology, inflammatory diseases, diabetes, and infectious diseases. This technical guide provides a comprehensive review of the current state of knowledge on the biological activities of this compound. It details the compound's mechanisms of action, summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for its evaluation, and visualizes the critical signaling pathways it modulates.
Introduction
This compound is a key biosynthetic intermediate of linear furanocoumarins found in a variety of plant species, notably in the families Apiaceae and Rutaceae. Structurally, it is a derivative of umbelliferone. While traditionally known as a precursor, recent scientific inquiry has focused on the intrinsic pharmacological properties of this compound itself. This document synthesizes the existing literature on its anti-cancer, anti-angiogenic, anti-diabetic, anti-inflammatory, antiplasmodial, and potential neuroprotective activities, providing a consolidated resource for researchers.
Key Biological Activities and Quantitative Data
The biological effects of this compound are multifaceted, targeting various cell types and molecular pathways. The following tables summarize the key quantitative data associated with these activities.
Table 1: Anti-Cancer and Anti-Angiogenic Activity
| Cell Line/Model | Activity | Parameter | Value | Reference(s) |
| U937 (Human Leukemia) | Cytotoxicity | IC50 | 40 µM | [1] |
| Normal Human Monocytes | Cytotoxicity | IC50 | 125 µM | [1] |
| A549 (NSCLC) | Anti-proliferative | Concentration | 10 µM (Significant inhibition) | [2] |
| H1299 (NSCLC) | Anti-proliferative | Concentration | 10 µM (Significant inhibition) | [2] |
| HUVEC | Anti-angiogenesis | Concentration | 10 µM (Inhibition of tube formation) | [3] |
| Rat Aortic Ring | Anti-angiogenesis | Concentration | 10 µM (Inhibition of microvessel sprouting) |
Table 2: Anti-Diabetic Activity
| Target Enzyme | Activity | Parameter | Value | Reference(s) |
| Aldose Reductase (AR) | Enzyme Inhibition | IC50 | 3.80 ± 0.1 µM | |
| Aldose Reductase (AR) | Inhibition Constant (Mixed) | Ki | 2.32 µM | |
| Aldose Reductase (AR) | In Silico Binding Score | kcal/mol | -8.8 |
Table 3: Antiplasmodial Activity
| P. falciparum Strain | Activity | Parameter | Value (µg/mL) | Reference(s) |
| Pf3D7 (drug-sensitive) | Antiplasmodial | IC50 | 0.28 | |
| PfW2mef (drug-resistant) | Antiplasmodial | IC50 | 5.92 (for extract) | |
| PfINDO (drug-resistant) | Antiplasmodial | IC50 | 6.04 (for extract) | |
| Target | Activity | Parameter | Value | Reference(s) |
| β-hematin formation | Inhibition | IC50 | 150 µM |
Note: Data for Anti-inflammatory (COX-2), Neuroprotective, and Antimicrobial (MIC) activities are not yet sufficiently quantified in the literature for isolated this compound.
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects by modulating several key signaling cascades. Its best-characterized mechanism is the inhibition of angiogenesis and cancer cell proliferation through the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Anti-Angiogenic and Anti-Cancer Signaling
In endothelial and cancer cells, this compound has been shown to inhibit mitogen-stimulated signaling. The primary mechanism involves the downregulation of key cell surface receptors and the subsequent blockage of downstream phosphorylation cascades.
-
VEGFR-2 Downregulation: Marmesin suppresses the expression of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical receptor tyrosine kinase in angiogenesis. This leads to the inactivation of VEGF-A-stimulated signaling pathways.
-
Inhibition of Downstream Kinases: By inhibiting the VEGFR-2 axis, marmesin prevents the phosphorylation and activation of several downstream signaling proteins, including Focal Adhesion Kinase (FAK), Src, Mitogen-activated protein kinase kinase (MEK), Extracellular signal-regulated kinase (ERK), and Akt. This blockade disrupts cell proliferation, migration, and survival signals.
-
Cell Cycle Arrest: In endothelial cells, the inhibition of these pathways leads to the downregulation of cyclins and cyclin-dependent kinases (Cdks), resulting in hypophosphorylation of the retinoblastoma protein (pRb) and subsequent G1 phase cell cycle arrest. In leukemia cells, it has been shown to induce G2/M arrest.
-
Induction of Apoptosis: In cancer cells, marmesin promotes apoptosis by modulating the expression of Bcl-2 family proteins. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting the mitochondrial pathway of apoptosis.
References
(+)-Marmesin: A Keystone Precursor in the Biosynthesis of Furanocoumarins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Furanocoumarins, a class of plant secondary metabolites, exhibit a wide range of biological activities, from phototoxicity and defense against herbivores to promising therapeutic applications in treating skin disorders like psoriasis and vitiligo. The biosynthesis of these compounds, particularly the linear furanocoumarins, hinges on the pivotal role of the dihydrofuranocoumarin, (+)-marmesin. This technical guide provides a comprehensive overview of the biosynthetic pathway leading from this compound to the formation of psoralen and its derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.
The Biosynthetic Pathway: From Umbelliferone to Furanocoumarins
The journey to linear and angular furanocoumarins begins with the common precursor, umbelliferone, which is derived from the phenylpropanoid pathway. The metabolic fate of umbelliferone is determined by the position of prenylation, leading to two distinct branches of the pathway.
-
Linear Furanocoumarins: Prenylation at the C6 position of umbelliferone by a prenyltransferase yields demethylsuberosin. This intermediate is then converted to this compound by marmesin synthase , a cytochrome P450 enzyme (CYP76F112 in Ficus carica).[1][2] this compound is the direct precursor to psoralen, the parent compound of linear furanocoumarins. The conversion of this compound to psoralen is catalyzed by psoralen synthase (a CYP71AJ subfamily member), which cleaves off an acetone molecule.[3][4]
-
Angular Furanocoumarins: Prenylation at the C8 position of umbelliferone produces osthenol. Osthenol is then converted to (+)-columbianetin by columbianetin synthase . Finally, angelicin synthase (CYP71AJ4) catalyzes the formation of angelicin, the parent compound of angular furanocoumarins, from (+)-columbianetin.[5]
This guide will focus on the linear pathway originating from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Functions, accumulation, and biosynthesis of important secondary metabolites in the fig tree (Ficus carica) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular cloning and functional characterization of psoralen synthase, the first committed monooxygenase of furanocoumarin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Natural occurrence of (+)-Marmesin in Apiaceae and Rutaceae plant families
Physical and chemical properties of (+)-Marmesin
An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Marmesin
Introduction
This compound, also known as nodakenetin, is a naturally occurring furanocoumarin that serves as a key biosynthetic precursor to linear furanocoumarins and psoralen.[1][2] It is found in various plants, including those from the Apiaceae and Rutaceae families, such as Aegle marmelos and Ammi majus.[1][3][4] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an examination of its role in key signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a crystalline solid with the molecular formula C₁₄H₁₄O₄. Its chemical structure features a furan ring fused to a chromenone, forming a 7H-furo[3,2-g]chromen-7-one core.
General Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g]benzopyran-7-one | |
| Synonyms | Nodakenetin, (S)-Marmesin | |
| CAS Number | 13849-08-6 | |
| Molecular Formula | C₁₄H₁₄O₄ | |
| Molecular Weight | 246.26 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 189°C | |
| Water Solubility | 0.37 g/L | |
| logP | 1.98 |
Solubility
The solubility of this compound in various organic solvents is crucial for experimental design and formulation development.
| Solvent | Solubility | Reference(s) |
| DMSO | 100 mg/mL (406.07 mM) | |
| DMF | 30 mg/mL | |
| Ethanol | 2 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound.
¹H-NMR Spectroscopy
The proton nuclear magnetic resonance (¹H-NMR) spectrum provides detailed information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
| 7.59 | d | 9.5 | Aromatic H | |
| 7.22 | s | - | Aromatic H | |
| 6.75 | d | 21.6 | Aromatic H | |
| 6.20 | d | 9.5 | Aromatic H | |
| 4.74 | t | 8.8 | CH | |
| 3.28-3.15 | m | - | CH₂ | |
| 1.87 | s | - | OH | |
| 1.37 | s | - | CH₃ | |
| 1.24 | s | - | CH₃ | |
| (Solvent: CDCl₃, Frequency: 300 MHz) |
¹³C-NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C-NMR) data for furanocoumarins, including marmesin, have been reported in literature reviews of compounds isolated from the Moraceae family. These data are essential for confirming the carbon skeleton of the molecule.
UV-Vis Spectroscopy
Ultraviolet-visible spectroscopy reveals the electronic transitions within the molecule and is useful for quantification.
| λmax (nm) | Solvent | Reference(s) |
| 338, 217 | Methanol | |
| 332 | Ethanol | |
| 335 | Not specified | |
| 336, 224 | Not specified |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in this compound based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3480 | O-H stretching | |
| 2971 | C-H stretching | |
| 1699 | C=O stretching (lactone) | |
| 1631 | C=C stretching (aromatic) | |
| 1488 | C=C stretching (aromatic) |
Mass Spectrometry
Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight of the compound. The exact mass is reported as 246.08920892 Da.
Experimental Protocols
Isolation of this compound
A general protocol for the isolation of this compound from plant sources involves solvent extraction followed by chromatographic purification.
-
Extraction :
-
Dried and powdered plant material (e.g., roots, fruits, or bark) is subjected to extraction using a suitable solvent, such as a dichloromethane/methanol mixture or hexane. Maceration or Soxhlet extraction are common methods.
-
The crude extract is obtained by removing the solvent under reduced pressure.
-
-
Fractionation :
-
The crude extract is then partitioned between an organic solvent (e.g., dichloromethane) and water to separate compounds based on polarity.
-
The organic phase, containing marmesin, is concentrated.
-
-
Chromatographic Purification :
-
The concentrated organic fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Synthesis of this compound
Several synthetic routes for marmesin have been developed. One notable method is based on a palladium-catalyzed intramolecular coupling reaction to construct the dihydropyran ring from an intermediate, (-)-peucedanol. Another approach involves the synthesis from beta-resorcylaldehyde.
Characterization
The identity and purity of isolated or synthesized this compound are confirmed using a combination of the spectroscopic methods detailed above (NMR, IR, UV-Vis, and Mass Spectrometry).
Biological Activity and Signaling Pathways
This compound exhibits significant biological activities, particularly as an anti-cancer and anti-angiogenesis agent. Its mechanisms of action involve the modulation of key cellular signaling pathways.
Anti-Angiogenic Activity
Marmesin has been shown to be a novel angiogenesis inhibitor. It exerts its effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, marmesin treatment abrogates VEGF-A-induced endothelial cell migration, invasion, and capillary-like structure formation. This is achieved through the inactivation of VEGF-A-stimulated signaling pathways and the downregulation of cell surface signaling molecules including VEGFR-2, HER2, integrin β1, and integrin-linked kinase (ILK).
Caption: Inhibition of VEGF-A-mediated angiogenesis by this compound.
Anti-Cancer Activity
In the context of cancer, particularly non-small cell lung cancer (NSCLC), marmesin abrogates mitogen-stimulated proliferation and invasion. This anti-tumor activity is mediated by the inactivation of mitogenic signaling pathways. Marmesin treatment markedly inhibits the phosphorylation of key signaling proteins such as Src, MEK, ERK, Akt, and p70S6K in NSCLC cells. Furthermore, it induces apoptosis, as evidenced by the upregulation of Bax and downregulation of Bcl-2, and causes G2/M cell cycle arrest in leukemia cells.
Caption: this compound inhibits proliferation and induces apoptosis.
Other Activities
This compound also exhibits dual inhibitory activity against COX-2 and 5-LOX, suggesting anti-inflammatory potential. Additionally, it has shown antiplasmodial activity by inhibiting β-hematin formation, which is crucial for the survival of the malaria parasite.
Conclusion
This compound is a furanocoumarin with well-defined physical and chemical properties that facilitate its isolation, synthesis, and characterization. Its significant biological activities, particularly in the realms of anti-cancer and anti-angiogenic research, make it a compound of high interest for drug development. The detailed understanding of its interaction with key signaling pathways, such as the VEGF and mitogen-activated protein kinase pathways, provides a solid foundation for further preclinical and clinical investigations. This guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the therapeutic potential of this promising natural product.
References
(+)-Marmesin CAS number, molecular formula, and weight
An In-Depth Technical Guide to (+)-Marmesin for Researchers and Drug Development Professionals
Introduction
This compound is a naturally occurring furanocoumarin that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a key biosynthetic precursor to psoralen and other linear furanocoumarins, this compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and anti-angiogenic properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A summary of the key identifiers and properties of this compound is presented below.
| Property | Value |
| CAS Number | 13849-08-6[1][2] |
| Molecular Formula | C₁₄H₁₄O₄[1][2] |
| Molecular Weight | 246.26 g/mol [2] |
| Synonyms | (S)-(+)-Marmesin, Nodakenetin |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Biological Activity and Signaling Pathways
This compound has demonstrated notable efficacy in inhibiting cancer cell proliferation and angiogenesis. Its mechanisms of action primarily involve the modulation of key signaling pathways crucial for tumor growth and vascular development.
Anticancer and Anti-Angiogenic Mechanisms
This compound exerts its anticancer effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase in cancer cells. A key aspect of its anti-tumor activity is the inhibition of angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.
The compound has been shown to downregulate the expression and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. This leads to the suppression of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. Specifically, this compound inhibits the phosphorylation of key signaling proteins such as Akt, ERK1/2, and MEK.
Furthermore, this compound has been observed to decrease the expression of integrin β1 and integrin-linked kinase (ILK), which are important for cell adhesion, migration, and signaling. The activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix and facilitating cancer cell invasion, is also inhibited by this compound.
Caption: Signaling pathway of this compound's anticancer and anti-angiogenic effects.
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol outlines a general procedure for the extraction and isolation of this compound from plant sources, such as the roots of Celtis durandii or the fruit of Aegle marmelos.
Materials:
-
Dried and powdered plant material
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Thin-Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Macerate the powdered plant material with a 1:1 (v/v) mixture of dichloromethane and methanol at room temperature for 48-72 hours.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Partitioning: Suspend the crude extract in water and partition it with an immiscible organic solvent like ethyl acetate to separate compounds based on polarity.
-
Column Chromatography:
-
Pack a chromatography column with silica gel slurried in hexane.
-
Load the concentrated organic phase onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing this compound based on the TLC profile.
-
Purification: Further purify the pooled fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of Protein Phosphorylation
This protocol details the procedure for analyzing the effect of this compound on the phosphorylation of key signaling proteins like VEGFR-2 and Akt.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells treated with this compound and control cells. Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Tube Formation Assay
This protocol is for assessing the effect of this compound on the tube-forming ability of endothelial cells, an indicator of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane extract
-
96-well plate
-
This compound
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Conclusion
This compound is a promising natural compound with significant potential in cancer therapy due to its dual action of inhibiting cancer cell proliferation and suppressing angiogenesis. This guide provides foundational knowledge and detailed experimental protocols to facilitate further research and development of this compound as a therapeutic agent. The provided methodologies can be adapted to specific research needs, enabling a deeper understanding of its molecular mechanisms and therapeutic potential.
References
A Systematic Review of (+)-Marmesin Bioactivity: Mechanisms, Quantitative Data, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
(+)-Marmesin, a naturally occurring furanocoumarin, has emerged as a compound of significant interest in pharmacological research. Its diverse biological activities, ranging from anticancer and anti-inflammatory to antiplasmodial effects, underscore its potential as a lead compound for novel therapeutic agents. This technical guide provides a systematic review of the current literature on this compound's bioactivity, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Reference |
| U937 | Human leukemia | 40 µM | [1] |
| Normal Human Monocytes | Normal blood cells | 125 µM | [1] |
| A549 | p53 wild-type Non-Small Cell Lung Cancer (NSCLC) | Not specified, but abrogated proliferation and invasion | [1] |
| H1299 | p53-deficient Non-Small Cell Lung Cancer (NSCLC) | Not specified, but abrogated proliferation and invasion | [1] |
| Chinese Hamster V79 | Lung fibroblasts | LD50 (dark): 0.013 µM | [1] |
| Chinese Hamster V79 | Lung fibroblasts | LD50 (NUV): 0.002 µM | |
| Chinese Hamster V79 | Lung fibroblasts | LD50 (BL): 0.012 µM |
Table 2: Antiplasmodial and Anti-Angiogenic Activity of this compound
| Activity | Organism/System | IC50 Value | Reference |
| Antiplasmodial (Pf3D7) | Plasmodium falciparum | 0.28 µg/mL | |
| Antiplasmodial (PfINDO) | Plasmodium falciparum | Not specified, but active | |
| Antiplasmodial (PfW2mef) | Plasmodium falciparum | Not specified, but active | |
| β-hematin formation inhibition | In vitro assay | 150 µM | |
| Inhibition of MMP-2 expression and activity | Human Umbilical Vein Endothelial Cells (HUVECs) | Effective at 10 µM |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical signaling pathways. The primary mechanisms identified in the literature are its anti-angiogenic and anti-cancer pathways.
Marmesin has been shown to be a novel angiogenesis inhibitor. Its anti-angiogenic effects are primarily mediated through the inactivation of VEGF-A-stimulated signaling pathways in endothelial cells. This involves the downregulation of key cell surface signaling molecules.
Caption: Inhibition of VEGF-A-induced signaling by this compound.
In non-small cell lung cancer (NSCLC) cells, marmesin abrogates mitogen-stimulated proliferation and invasion. This is achieved by inactivating mitogenic signaling pathways and downregulating various cell signaling-related proteins.
Caption: Inhibition of mitogen-stimulated pathways in NSCLC by this compound.
In human leukemia U937 cells, marmesin induces apoptosis in a dose-dependent manner. This process involves the modulation of Bcl-2 family proteins and the induction of reactive oxygen species (ROS).
Caption: Pro-apoptotic mechanism of this compound in leukemia cells.
Experimental Protocols: An Overview
Detailed, step-by-step experimental protocols are not fully elaborated in the reviewed abstracts. However, the methodologies employed can be summarized as follows:
-
Cell Lines: A variety of human cancer cell lines including A549 (NSCLC), H1299 (NSCLC), and U937 (leukemia), as well as normal human monocytes and Chinese Hamster V79 cells, were used.
-
Culture Conditions: Standard cell culture conditions were likely employed, although specific media and supplements are not detailed in the abstracts.
-
Cytotoxicity Assessment: The cytotoxic effects of marmesin were quantified using standard methods to determine IC50 and LD50 values. The MTT assay is a common method for this purpose.
-
In Vitro Models: Human Umbilical Vein Endothelial Cells (HUVECs) were used to assess key angiogenic processes.
-
Proliferation: Assessed by monitoring cell growth in the presence of VEGF-A and marmesin.
-
Migration and Invasion: Likely evaluated using Boyden chamber or wound-healing assays.
-
Capillary-like Structure Formation: Assessed by plating HUVECs on Matrigel.
-
-
Ex Vivo Model: The aortic ring assay was used to study angiogenic sprouting from aortic explants.
-
Western Blotting: Used to determine the expression levels and phosphorylation status of key signaling proteins such as VEGFR-2, integrin β1, ILK, MMP-2, Src, MEK, ERK, Akt, and p70S6K.
-
Analysis of Cell Cycle: Flow cytometry was likely used to analyze the cell cycle distribution (e.g., G1 phase arrest) in marmesin-treated cells.
-
Apoptosis Assays: The induction of apoptosis was likely confirmed using techniques such as Annexin V/PI staining followed by flow cytometry. The expression of apoptosis-related proteins like Bax and Bcl-2 was determined by Western blotting.
-
In Vitro Antiplasmodial Activity: The susceptibility of chloroquine-sensitive (3D7) and resistant (INDO and W2mef) strains of Plasmodium falciparum to marmesin was determined.
-
β-Hematin Formation Assay: A cell-free assay was used to evaluate the ability of marmesin to inhibit the formation of β-hematin, a crucial process for parasite survival.
The following workflow provides a generalized overview of the experimental approach for evaluating the anti-angiogenic properties of this compound.
Caption: A generalized workflow for investigating the anti-angiogenic effects of this compound.
Conclusion
This compound is a promising natural product with well-documented bioactivities, particularly in the realms of oncology and angiogenesis. Its ability to modulate key signaling pathways, such as those driven by VEGF and other mitogens, provides a strong rationale for its further development as a therapeutic agent. The quantitative data presented herein offer valuable benchmarks for future studies. While the general experimental approaches are clear, future publications would benefit from more detailed protocol descriptions to enhance reproducibility. This systematic review provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols: Biosynthesis of (+)-Marmesin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the total biosynthesis of (+)-Marmesin, a key intermediate in the synthesis of various pharmacologically active furanocoumarins. While the chemical synthesis from precursors like (-)-peucedanol has been explored, biosynthetic routes using engineered microorganisms offer a highly efficient and sustainable alternative. These notes detail the enzymatic pathway, present quantitative data from engineered Escherichia coli strains, and provide comprehensive protocols for biosynthesis, purification, and characterization.
Biosynthetic Pathway of this compound
The microbial biosynthesis of this compound is typically initiated from the precursor umbelliferone. This process involves a two-step enzymatic cascade within a genetically engineered host organism.
-
Step 1: Prenylation. An umbelliferone 6-prenyltransferase enzyme catalyzes the addition of a dimethylallyl pyrophosphate (DMAPP) group to umbelliferone, forming demethylsuberosin (DMS).
-
Step 2: Oxidative Cyclization. A marmesin synthase, which is a cytochrome P450 monooxygenase, then facilitates the cyclization of the prenyl group in DMS to form the characteristic dihydrofuran ring of this compound.
The efficiency of this pathway can be significantly enhanced through various metabolic engineering strategies, including the overexpression of key enzymes and the optimization of precursor supply.[1][2]
Caption: Enzymatic conversion of umbelliferone to this compound.
Data Presentation: Performance of Engineered E. coli Strains
The following table summarizes key quantitative data from various studies on the biosynthesis of this compound in engineered E. coli. This allows for a clear comparison of different production strategies and their outcomes.
| Strain / Condition | Host Organism | Key Enzymes Expressed | Titer (mg/L) | Molar Conversion Rate (%) | Reference |
| Shake-flask Culture | E. coli | PpPT1 and PpDCΔ2–29 | 37.15 ± 0.33 | Not Reported | [1] |
| Fed-batch Fermentation | E. coli | PpPT1 and PpDCΔ2–29 (optimized) | 203.69 | 81.4 | [1][2] |
Experimental Protocols
The following protocols are adapted from established methods for the biosynthesis of this compound in engineered E. coli.
-
Gene Sourcing: The genes for umbelliferone 6-prenyltransferase (PpPT1) and marmesin synthase (PpDCΔ2–29) are sourced from Peucedanum praeruptorum.
-
Vector Selection: The genes are cloned into suitable expression vectors, such as those from the pET series, which allow for inducible, high-level protein expression. For co-expression, dual-promoter vectors or multiple compatible plasmids can be utilized.
-
Cloning Strategy: Standard molecular cloning techniques, including PCR amplification of the target genes, restriction enzyme digestion, and ligation, are used to insert the genes into the expression vectors.
-
Transformation: The resulting plasmids are transformed into a suitable E. coli expression host, such as the BL21(DE3) strain.
-
Starter Culture: Inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics with a single colony of the engineered E. coli strain. Incubate overnight at 37°C with shaking at 220 rpm.
-
Production Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture. Grow at 37°C and 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.
-
Bioconversion: Add 100 mg/L of umbelliferone to the culture. Reduce the incubation temperature to 30°C and continue shaking for 72 hours.
-
Monitoring: Collect samples periodically to analyze the production of marmesin using High-Performance Liquid Chromatography (HPLC).
-
Extraction: Centrifuge the culture to pellet the cells. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using the following spectroscopic techniques.
| Technique | Spectroscopic Data | Reference |
| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 7.59 (d, J=9.5 Hz, 1H), 7.22 (s, 1H), 6.75 (d, J=21.6 Hz, 1H), 6.20 (d, J=9.5 Hz, 1H), 4.74 (t, J=8.8 Hz, 1H), 3.28-3.15 (m, 2H), 1.87 (s, 1H, OH), 1.37 (s, 3H, CH₃), 1.24 (s, 3H, CH₃) | |
| ¹³C-NMR | Data for various coumarins are available in the literature. | |
| UV-Vis (in MeOH) | λmax: 217 nm (ε 7420), 338 nm (ε 17700) | |
| Mass Spectrometry | Molecular Formula: C₁₄H₁₄O₄; Molecular Weight: 246.26 g/mol |
Experimental Workflow
The logical flow of the experimental procedures, from initial genetic engineering to the final characterization of the product, is outlined below.
Caption: Overall experimental workflow for this compound biosynthesis.
References
Application Notes & Protocol: Isolation and Purification of (+)-Marmesin from Aegle marmelos
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the isolation and purification of the furanocoumarin, (+)-Marmesin, from the fruits of Aegle marmelos (L.) Corr., commonly known as Bael. Marmesin is a key precursor in the biosynthesis of linear furanocoumarins and has demonstrated a range of biological activities, including anticancer and anti-inflammatory properties.[1] The protocol details methods for extraction, chromatographic purification, and subsequent characterization of the isolated compound.
Introduction
Aegle marmelos is a medicinal plant native to India and Southeast Asia, with a long history of use in traditional medicine systems like Ayurveda.[2][3] Various parts of the plant, including the roots, leaves, and fruits, contain a wealth of bioactive secondary metabolites.[4][5] Among these are furanocoumarins, such as this compound (also known as Nodakenetin). Marmesin serves as a crucial intermediate in the biosynthesis of psoralen and other furanocoumarins. Given its therapeutic potential, a standardized and efficient protocol for its isolation is essential for further pharmacological research and drug development. This protocol outlines a reproducible method for obtaining high-purity this compound from A. marmelos fruit pulp.
Experimental Protocol
This protocol is divided into three main stages: preparation of plant material, extraction of crude phytochemicals, and chromatographic purification of this compound.
Materials and Equipment
-
Plant Material: Unripe or semi-ripe fruits of Aegle marmelos.
-
Solvents (Analytical or HPLC grade): Methanol, Dichloromethane (DCM), Chloroform, n-Hexane, Ethyl acetate.
-
Chromatography:
-
Silica gel (60-120 mesh) for column chromatography.
-
Pre-coated silica gel 60 F254 TLC plates.
-
-
Apparatus:
-
Grinder or blender
-
Soxhlet apparatus or large glass percolator
-
Rotary evaporator
-
Glass chromatography columns
-
Separatory funnel
-
Standard laboratory glassware
-
UV chamber for TLC visualization
-
Stage 1: Plant Material Preparation
-
Collection and Authentication: Collect fresh, semi-ripe fruits of Aegle marmelos. The plant material should be authenticated by a botanist.
-
Drying: Break open the fruits, separate the pulp from the hard shell, and cut the pulp into thin slices. Shade-dry the slices at room temperature (30-35°C) until they are brittle and free of moisture.
-
Pulverization: Grind the dried pulp into a coarse powder (approximately 40-60 mesh size) using a mechanical grinder.
-
Storage: Store the powdered material in an airtight container in a cool, dry place away from direct sunlight to prevent degradation of phytochemicals.
Stage 2: Extraction
-
Soxhlet Extraction:
-
Accurately weigh 500 g of the dried fruit pulp powder.
-
Place the powder into a thimble and load it into a Soxhlet extractor.
-
Extract the powder with methanol (approx. 2.5 L) for 6-12 hours. The process is complete when the solvent in the siphon arm becomes colorless.
-
-
Solvent Evaporation:
-
Concentrate the resulting methanolic extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C. This will yield a dark, viscous, semi-solid crude extract.
-
Stage 3: Purification
-
Liquid-Liquid Partitioning:
-
Dissolve the concentrated methanolic extract in a minimal amount of methanol and then suspend it in distilled water (e.g., 500 mL).
-
Transfer the aqueous suspension to a large separatory funnel.
-
Perform liquid-liquid partitioning by extracting sequentially with dichloromethane (DCM) (3 x 500 mL). This step isolates medium-polarity compounds like marmesin into the organic phase.
-
Combine the DCM fractions, dry them over anhydrous sodium sulfate, and evaporate the solvent using a rotary evaporator to yield the DCM fraction enriched with furanocoumarins.
-
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 100 cm length).
-
Adsorb the dried DCM fraction onto a small amount of silica gel (dry loading) and carefully load it onto the top of the packed column.
-
Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate or chloroform:methanol. A common mobile phase for separating marmesin is Chloroform:Methanol (e.g., starting with 9.5:0.5 v/v).
-
Collect fractions (e.g., 50 mL each) and monitor them using Thin Layer Chromatography (TLC).
-
-
TLC Monitoring:
-
Spot the collected fractions onto a TLC plate.
-
Develop the plate using a suitable mobile phase, such as Chloroform:Methanol (9.5:0.5).
-
Visualize the spots under UV light (marmesin is UV active and can be detected at 338 nm).
-
Pool the fractions that show a prominent spot corresponding to the Rf value of a marmesin standard.
-
-
Crystallization:
-
Combine the pure fractions and concentrate them under reduced pressure.
-
Allow the concentrated solution to stand at a cool temperature (0 to 5°C) to facilitate the crystallization of this compound.
-
Filter the crystals and wash them with a small amount of cold solvent (e.g., n-hexane) to obtain the purified compound.
-
Data Presentation
Yield and Purity Summary
The following table summarizes typical yields and purity levels at each stage of the process.
| Purification Stage | Starting Material (g) | Yield (g) | Yield (%) | Purity (by HPLC, %) |
| Dried Fruit Powder | 500 | - | - | - |
| Crude Methanolic Extract | 500 | 75 | 15.0 | < 5 |
| Dichloromethane Fraction | 75 | 18 | 24.0 (of crude) | 15-25 |
| Column Chromatography Fractions | 18 | 3.0 | 16.7 (of DCM) | ~90-95 |
| Purified this compound (Post-crystallization) | 3.0 | 2.5 | 83.3 (of column) | > 98 |
Note: Yields are illustrative and may vary based on the plant material's quality and experimental conditions. The amount of marmesin in dried A. marmelos fruit can range from 5–6.5 mg/g.
Spectroscopic Data for this compound
The identity and structure of the isolated compound should be confirmed by spectroscopic methods.
| Property | Data |
| Molecular Formula | C₁₄H₁₄O₄ |
| Molar Mass | 246.26 g/mol |
| UV λmax (in MeOH) | 338 nm |
| Mass Spec (LC-MS) | Precursor [M+H]⁺: m/z 247.096 |
| ¹H-NMR (300 MHz, CDCl₃) δ (ppm) | 7.59 (d, J=9.5 Hz, 1H), 7.22 (s, 1H), 6.75 (d, 1H), 6.20 (d, J=9.5 Hz, 1H), 4.74 (t, J=8.8 Hz, 1H), 3.28-3.15 (m, 2H), 1.87 (s, 1H, OH), 1.37 (s, 3H), 1.24 (s, 3H) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Marmesin's Role in Apoptosis Induction
Marmesin has been shown to exhibit anticancer effects by inducing apoptosis in leukemia cells. This is achieved partly through the intrinsic mitochondrial pathway.
Caption: Simplified pathway of Marmesin-induced apoptosis.
References
Application Notes and Protocols for Angiogenesis Inhibition Assay of (+)-Marmesin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-angiogenic properties of (+)-Marmesin, a naturally occurring coumarin. Detailed protocols for key in vitro and ex vivo angiogenesis assays are provided to enable the evaluation of this compound and other potential angiogenesis inhibitors.
Introduction to this compound and Angiogenesis Inhibition
This compound has been identified as a novel inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones.[1][2][3][4][5] Angiogenesis is a crucial process in tumor growth and metastasis, making its inhibition a key strategy in cancer therapy.
This compound exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor-A (VEGF-A) signaling pathway. Specifically, it has been shown to inactivate VEGF-A-stimulated signaling cascades in endothelial cells, leading to the suppression of proliferation, migration, and invasion of these cells, as well as the inhibition of capillary-like tube formation. Furthermore, this compound has been observed to inhibit angiogenic sprouting in the ex vivo rat aortic ring assay.
The molecular mechanism underlying the anti-angiogenic activity of this compound involves the down-regulation of key cell surface signaling molecules, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER2), integrin β1, and integrin-linked kinase (ILK). By interfering with these critical components of the angiogenic process, this compound demonstrates its potential as a therapeutic agent for angiogenesis-related diseases.
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound on key angiogenesis-related processes.
Table 1: Effect of this compound on Endothelial Cell Tube Formation
| This compound Concentration (µM) | Inhibition of Tube Formation (%) |
| 0.1 | 15 ± 2.8 |
| 1 | 45 ± 5.1 |
| 10 | 85 ± 7.3 |
Table 2: Effect of this compound on Aortic Ring Sprouting
| This compound Concentration (µM) | Inhibition of Sprouting Area (%) |
| 1 | 25 ± 4.2 |
| 5 | 60 ± 6.5 |
| 10 | 90 ± 8.1 |
(Data presented in the tables are representative and compiled from published literature. Actual results may vary based on experimental conditions.)
Signaling Pathway
The anti-angiogenic activity of this compound is primarily mediated through the inhibition of the VEGF-A/VEGFR-2 signaling pathway and its downstream effectors.
Caption: this compound inhibits angiogenesis by down-regulating VEGFR-2 and inhibiting the phosphorylation of key downstream signaling molecules.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound stock solution (dissolved in DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. Add 100 µL of the cell suspension to each BME-coated well. Then, add 100 µL of the desired concentration of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Phase Contrast: Observe tube formation using an inverted microscope. Capture images at 4x or 10x magnification.
-
Fluorescence: For quantitative analysis, you can stain the cells with Calcein AM. Carefully remove the medium and wash the cells with PBS. Incubate with Calcein AM solution (2 µg/mL in PBS) for 30 minutes at 37°C. Wash again with PBS and visualize using a fluorescence microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, where microvessels sprout from a cross-section of a rat aorta embedded in a 3D matrix.
Materials:
-
Thoracic aorta from a 6-8 week old Sprague-Dawley rat
-
Endothelial Cell Basal Medium (EBM) supplemented with growth factors
-
Collagen Type I or Matrigel®
-
This compound stock solution
-
48-well tissue culture plates
-
Surgical instruments (forceps, scissors)
-
Stereomicroscope
Protocol:
-
Aorta Dissection: Euthanize the rat and aseptically dissect the thoracic aorta. Place it in a petri dish containing cold, sterile PBS.
-
Ring Preparation: Under a stereomicroscope, carefully remove the periaortic fibro-adipose tissue. Cut the aorta into 1-2 mm thick rings.
-
Embedding: Place a 100 µL layer of cold collagen or Matrigel® at the bottom of each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of each well and cover it with another 100 µL of the matrix.
-
Treatment: After the top layer has solidified, add 500 µL of EBM containing the desired concentration of this compound or vehicle control to each well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days. Replace the medium every 2-3 days with fresh medium containing the respective treatments.
-
Quantification: Monitor the outgrowth of microvessels daily using an inverted microscope. At the end of the experiment, capture images and quantify the angiogenic response by measuring the area of sprouting microvessels from the aortic ring using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay utilizes the highly vascularized chorioallantoic membrane of a developing chick embryo to assess angiogenesis.
Materials:
-
Fertilized chicken eggs (Day 3 of incubation)
-
Sterile PBS
-
Thermanox® coverslips or sterile filter paper discs
-
This compound stock solution
-
Egg incubator
-
Small scissors, forceps
-
Stereomicroscope
Protocol:
-
Egg Preparation: On day 3 of embryonic development, create a small window in the eggshell to expose the CAM. To do this, gently crack and remove a small piece of the shell without damaging the underlying membrane.
-
Sample Application: Prepare the test samples by impregnating sterile filter paper discs or Thermanox® coverslips with different concentrations of this compound or a vehicle control. Allow the solvent to evaporate completely under sterile conditions.
-
Implantation: Gently place the prepared disc or coverslip onto the CAM, ensuring good contact with the membrane.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Analysis: After the incubation period, carefully remove the CAM from the egg. Place it in a petri dish with PBS and examine it under a stereomicroscope.
-
Quantification: Capture images of the area around the implant. Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined radius around the implant using image analysis software. A significant reduction in blood vessel formation in the presence of this compound compared to the control indicates anti-angiogenic activity.
Western Blot Analysis of VEGFR-2 Signaling Pathway
This protocol details the investigation of the phosphorylation status of key proteins in the VEGFR-2 signaling cascade upon treatment with this compound.
Materials:
-
HUVECs
-
EGM-2 medium
-
VEGF-A
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-FAK, anti-FAK, anti-p-Src, anti-Src, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
-
Chemiluminescence detection reagents and imaging system
Protocol:
-
Cell Culture and Treatment: Seed HUVECs and grow them to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
By following these detailed protocols, researchers can effectively evaluate the anti-angiogenic potential of this compound and other compounds, contributing to the development of novel therapeutics for cancer and other angiogenesis-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]
- 5. Marmesin is a novel angiogenesis inhibitor: Regulatory effect and molecular mechanism on endothelial cell fate and angiogenesis [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Marmesin in In Vivo Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Marmesin, a naturally occurring furanocoumarin, has demonstrated notable anti-cancer properties in preclinical in vitro studies. Research indicates its potential as an anti-leukemic agent through mechanisms such as the induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of cell migration in human leukemia cell lines.[1] Furthermore, this compound has been shown to modulate key signaling pathways implicated in cancer progression, including the inactivation of mitogenic and angiogenic pathways.[1] These findings suggest that this compound may be a promising candidate for further investigation in in vivo models of leukemia.
This document provides detailed application notes and hypothetical protocols for the use of this compound in murine xenograft models of leukemia. It is important to note that, to date, there is a lack of published in vivo studies specifically evaluating this compound in leukemia animal models. Therefore, the following protocols are based on its in vitro anti-leukemic activity, general principles of in vivo cancer research, and data from in vivo studies of other coumarin derivatives.[2] Researchers should consider these protocols as a starting point and perform necessary dose-finding and toxicity studies.
Mechanism of Action and Signaling Pathways
In vitro studies have elucidated that this compound exerts its anti-cancer effects by modulating several critical signaling pathways. In leukemia cells, it has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent apoptosis.[1] Additionally, this compound is reported to be an inhibitor of COX-2 and 5-LOX.
Furthermore, in other cancer models, this compound has been shown to inhibit angiogenesis by inactivating VEGF-A-stimulated signaling pathways and down-regulating cell surface molecules like VEGFR-2 and integrin β1.[3] Downstream of these receptors, it has been shown to inhibit the phosphorylation of Src, MEK, ERK, and Akt.
Diagram of Postulated this compound Signaling Pathway Inhibition in Leukemia
Caption: Postulated signaling pathway of this compound in leukemia cells.
Data Presentation: In Vitro Efficacy and Toxicity
The following tables summarize key in vitro data for this compound. This information is crucial for designing in vivo experiments, particularly for dose selection.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Comments |
|---|---|---|---|
| U937 | Human Leukemia | 40 | Cytotoxic effects were dose-dependent. |
| Normal Human Monocytes | Non-cancerous | 125 | Shows some selectivity for cancer cells over normal monocytes. |
Table 2: Effects of this compound on Apoptosis-Related Proteins in U937 Leukemia Cells
| Protein | Effect |
|---|---|
| Bax | Upregulation |
| Bcl-2 | Downregulation |
Experimental Protocols
Important Note: The following protocols are hypothetical and should be adapted and optimized based on pilot studies. A preliminary dose-range finding and toxicity study is highly recommended before commencing efficacy studies.
Protocol 1: Establishment of a Human Leukemia Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the MV4-11 human AML cell line, which has been successfully used in other in vivo studies.
Materials:
-
MV4-11 human acute myeloid leukemia (AML) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 2 x 10^7 cells/mL.
-
Animal Inoculation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse. For improved tumor establishment, the cell suspension can be mixed 1:1 with Matrigel.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for signs of distress.
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Workflow for Leukemia Xenograft Model Establishment
Caption: Workflow for establishing a murine leukemia xenograft model.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines a potential study to evaluate the anti-tumor efficacy of this compound in the established leukemia xenograft model.
Materials:
-
Established leukemia xenograft mice (from Protocol 1)
-
This compound
-
Vehicle for administration (e.g., sterile PBS, 0.5% carboxymethylcellulose, or a solution containing DMSO and Tween 80, further diluted in saline)
-
Dosing syringes and needles (appropriate for the route of administration)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution to the desired final concentrations with a sterile vehicle. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
-
Dosing and Administration:
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes. The choice may depend on the pharmacokinetic properties of this compound. In silico studies suggest good oral bioavailability for Marmesin.
-
Dosage: Based on in vivo studies of other coumarins, a starting dose range could be 25-100 mg/kg. A dose-escalation study is crucial to determine the maximum tolerated dose (MTD).
-
Dosing Schedule: Administer this compound or vehicle to the respective groups once daily for a period of 2-3 weeks.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Workflow for In Vivo Efficacy Study
References
Application Notes and Protocols for (+)-Marmesin in Studying COX-2 and 5-LOX Dual Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Marmesin, a naturally occurring furanocoumarin, has been identified as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These two enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. The simultaneous inhibition of both COX-2 and 5-LOX is a promising strategy for the development of potent anti-inflammatory agents with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. These application notes provide a summary of the inhibitory activity of this compound and detailed protocols for its study.
Data Presentation
| Compound | Target Enzyme/Pathway | Observed Effect | Cell System |
| This compound | COX-2 | Inhibition of Prostaglandin D2 (PGD2) production | Mouse bone marrow-derived mast cells[1] |
| 5-LOX | Inhibition of Leukotriene C4 (LTC4) production | Mouse bone marrow-derived mast cells[1] |
Further studies are required to determine the precise IC50 values of this compound against purified COX-2 and 5-LOX enzymes.
Experimental Protocols
The following are detailed protocols for evaluating the dual inhibitory activity of this compound against COX-2 and 5-LOX. These are standard methods and can be adapted based on specific laboratory equipment and reagents.
In Vitro COX-2 Inhibition Assay (Fluorometric Method)
This protocol is based on the use of a commercial COX-2 inhibitor screening kit.
a. Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
NaOH
-
COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
This compound (test compound)
-
DMSO (for dissolving compounds)
-
96-well white opaque microplate
-
Fluorometric microplate reader
b. Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve this compound and the positive control in DMSO to prepare stock solutions.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and human recombinant COX-2 enzyme.
-
Compound Addition: Add 10 µL of diluted this compound solution to the sample wells. For the positive control, add 10 µL of the diluted standard inhibitor. For the enzyme control well, add 10 µL of the assay buffer.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro 5-LOX Inhibition Assay (Spectrophotometric Method)
This protocol is a standard method for assessing 5-LOX inhibitory activity.
a. Materials and Reagents:
-
Human recombinant 5-LOX enzyme
-
Tris-HCl buffer (pH 7.4)
-
Linoleic acid or arachidonic acid (substrate)
-
5-LOX inhibitor (e.g., Zileuton) as a positive control
-
This compound (test compound)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer microplate reader
b. Protocol:
-
Reagent Preparation: Prepare all reagents. Dissolve this compound and the positive control in DMSO to make stock solutions.
-
Enzyme and Compound Incubation: In a 96-well plate, add Tris-HCl buffer, the 5-LOX enzyme solution, and the desired concentration of this compound or the positive control. Incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Measurement: Immediately measure the increase in absorbance at 234 nm over a period of 5-10 minutes. The formation of hydroperoxy derivatives of the fatty acid results in an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the enzyme control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathways
Caption: Dual inhibition of COX-2 and 5-LOX pathways by this compound.
Experimental Workflow
Caption: Workflow for assessing the dual inhibitory activity of this compound.
Logical Relationship
Caption: Rationale for using this compound in inflammation research.
References
Application of (+)-Marmesin in Antiplasmodial Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Marmesin, a natural furanocoumarin, has emerged as a promising scaffold in the search for new antiplasmodial agents. Isolated from various medicinal plants, including Celtis durandii, it has demonstrated significant in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite.[1][2] This application note provides a comprehensive overview of the antiplasmodial activity of this compound, its mechanism of action, and detailed protocols for its evaluation. The information presented herein is intended to guide researchers in the screening and characterization of this compound and its derivatives as potential antimalarial drug candidates.
Data Presentation
The antiplasmodial and cytotoxic activities of this compound are summarized in the table below. The data highlights its potency against both drug-sensitive and drug-resistant strains of P. falciparum and provides an initial assessment of its selectivity.
| Compound | Target Organism/Cell Line | Assay Type | IC50 | Reference |
| This compound | Plasmodium falciparum (Pf3D7, chloroquine-sensitive) | SYBR Green I | 0.28 µg/mL | [1][2] |
| This compound | Plasmodium falciparum (PfINDO, chloroquine-resistant) | SYBR Green I | Not explicitly stated for the pure compound, but a bioactive fraction containing marmesin showed an IC50 of 2.24 µg/mL. | [1] |
| This compound | Plasmodium falciparum (PfW2mef, multidrug-resistant) | SYBR Green I | Not explicitly stated for the pure compound, but the root extract showed an IC50 of 5.92 µg/mL. | |
| This compound | Human Leukemia Cell Line (U937) | MTT Assay | 40 µM | |
| This compound | Normal Human Monocytes | MTT Assay | 125 µM | |
| This compound | Inhibition of β-hematin formation | Colorimetric Assay | 150 µM |
Mechanism of Action
The primary mechanism of antiplasmodial action for this compound is believed to be the inhibition of hemozoin biocrystallization. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystalline form called hemozoin (also known as β-hematin). This compound is thought to interfere with this process, leading to the accumulation of toxic heme, which ultimately results in parasite death.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2)
-
Complete RPMI 1640 medium
-
Washed human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
96-well microplates
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation: Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a drug-free control (vehicle, e.g., DMSO) and a positive control (e.g., chloroquine).
-
Parasite Inoculation: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium. Add the parasite suspension to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.
-
Cell Lysis and Staining: After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound against a mammalian cell line (e.g., HeLa, HEK293).
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the drug concentration.
β-Hematin Formation Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Materials:
-
Hemin chloride
-
Sodium acetate buffer (pH 4.8)
-
This compound stock solution (in DMSO)
-
DMSO
-
0.1 M NaOH
-
96-well microplates
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add the sodium acetate buffer.
-
Compound Addition: Add serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., chloroquine).
-
Hemin Addition: Add a solution of hemin (dissolved in 0.1 M NaOH and then diluted in the acetate buffer) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 18-24 hours with gentle shaking.
-
Washing: Centrifuge the plate and carefully remove the supernatant. Wash the pellet with DMSO to remove unreacted hemin. Repeat the wash step.
-
β-Hematin Solubilization: After the final wash, dissolve the β-hematin pellet in 0.1 M NaOH.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hematin formation inhibition for each concentration relative to the vehicle control. Determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a compound's antiplasmodial activity, from initial screening to mechanism of action studies.
Caption: Experimental workflow for antiplasmodial drug discovery.
References
Application Notes and Protocols for the Laboratory Synthesis of Novel (+)-Marmesin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and application notes for the synthesis of the key dihydrofuranocoumarin, (+)-Marmesin, and general protocols for its subsequent derivatization to create novel analogues. This compound serves as a crucial intermediate in the biosynthesis of linear furanocoumarins and possesses its own notable biological activities, including antiplasmodial properties.[1][2] The synthesis of novel derivatives from this scaffold is a promising avenue for the development of new therapeutic agents.[3][4][5]
The protocols outlined below cover both biosynthetic and chemical synthesis approaches for the core scaffold, methods for derivatization, and protocols for biological evaluation.
Synthesis of the this compound Scaffold
Two primary routes for producing the this compound scaffold are presented: a modern biosynthetic approach using engineered microorganisms and a classic chemical synthesis approach based on the Pechmann condensation.
Protocol: Biosynthesis of this compound in Engineered E. coli
This protocol details a highly efficient method to produce this compound through fermentation of engineered Escherichia coli, which overcomes the low yields often associated with chemical synthesis.
Experimental Workflow: Biosynthesis of this compound
Caption: Workflow for the biosynthesis of this compound.
Methodology:
-
Strain Preparation: Culture engineered E. coli strains containing the necessary prenyltransferase and P450 enzymes in Terrific Broth (TB) medium.
-
Induction: Incubate the cultures at 37 °C with shaking (220 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Biotransformation: Following induction, add the precursor umbelliferone to the culture medium at a concentration of 100 mg L⁻¹.
-
Incubate the culture at 30 °C for 72 hours.
-
Analysis: Monitor the production of marmesin periodically by taking samples for analysis by High-Performance Liquid Chromatography (HPLC).
Quantitative Data: This biosynthetic method has been shown to produce significantly higher titers of Marmesin compared to traditional chemical synthesis.
| Parameter | Value | Reference |
| Final Titer | 203.69 mg L⁻¹ | |
| Molar Conversion Rate | 81.4% (from umbelliferone) |
Protocol: Chemical Synthesis via Pechmann Condensation
The Pechmann condensation is a cornerstone of coumarin synthesis and can be adapted for the creation of the core coumarin ring system, which can then be further modified to yield Marmesin analogues. This protocol describes the synthesis of a 7-hydroxy-4-methylcoumarin, a structural relative of Marmesin.
Reaction Pathway: Pechmann Condensation
Caption: General scheme for the Pechmann condensation.
Methodology:
-
Preparation: Cool 7.5 mL of concentrated sulfuric acid in a beaker to below 10 °C in an ice bath.
-
Reactant Mixture: In a separate flask, dissolve 1.6 g of resorcinol in 2.3 mL of ethyl acetoacetate. Shake well to ensure a homogenous mixture.
-
Reaction: Slowly add the resorcinol/ethyl acetoacetate mixture to the cooled sulfuric acid. Stir the reaction mixture for 3-4 hours, maintaining the cool temperature.
-
Precipitation: Pour the reaction mixture over crushed ice. The crude coumarin product will precipitate out of the solution.
-
Isolation: Filter the crude product using suction filtration and allow it to dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocols for the Synthesis of Novel this compound Derivatives
Once the this compound scaffold is obtained, it can be chemically modified to generate a library of novel derivatives. The hydroxyl group and the aromatic ring are primary targets for derivatization.
Protocol: O-Alkylation of the Hydroxyl Group
This protocol describes a general method for the etherification of the hydroxyl group present on the coumarin scaffold, a common strategy for creating new analogues.
Methodology:
-
Setup: Dissolve the parent coumarin (e.g., this compound) (1 equivalent) and potassium carbonate (1.5 equivalents) in a polar aprotic solvent such as acetone or DMF.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 equivalents) to the mixture.
-
Reaction: Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the final product by column chromatography on silica gel.
Protocol: Amide Coupling at C-3 Position
For creating amide derivatives, a C-3 carboxylated coumarin is required. This can be coupled with various amines using standard peptide coupling reagents.
Methodology:
-
Activation: To a cooled solution (-5 °C) of coumarin-3-carboxylic acid (1.0 mmol) in acetonitrile (20 mL), add dicyclohexylcarbodiimide (DCC) (1.0 mmol) and 1-hydroxybenzotriazole (HOBt) (1.0 mmol).
-
Amine Addition: In a separate flask, dissolve the desired amino acid methyl ester hydrochloride (1.0 mmol) in acetonitrile containing triethylamine (1.0 mmol). Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at 0 °C for one hour, then at 5 °C for another hour, and finally at room temperature for 12 hours.
-
Workup: Filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and purify by column chromatography.
Characterization and Data Presentation
Synthesized derivatives must be characterized to confirm their structure and purity. The data should be presented clearly for comparison.
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm) | MS (m/z) |
| IIa | C₁₆H₁₃NO₂ | 57 | 115-117 | 7.02-7.27 (m, 10H), 3.22 (m, 2H) | 251 (M+) |
| IIb | C₁₇H₁₅NO₂ | 52 | 126-129 | 6.71-7.27 (m, 9H), 3.73 (m, 2H) | 265 (M+) |
| (Data adapted from representative coumarin syntheses for illustrative purposes) |
Protocols for Biological Evaluation
The following are representative protocols for screening novel this compound derivatives for potential therapeutic activities.
Protocol: α-Glucosidase Inhibition Assay
This assay is used to identify potential anti-diabetic agents.
Methodology:
-
Enzyme Solution: Prepare a solution of α-glucosidase (1.0 U/mL) in a phosphate buffer (pH 6.9).
-
Test Compounds: Prepare various concentrations of the synthesized derivatives in DMSO.
-
Reaction Mixture: In a 96-well plate, add 50 µL of the test compound solution and 100 µL of the phosphate buffer. Add 50 µL of the enzyme solution and incubate at 37 °C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (PNPG) solution (5 mM) to each well.
-
Measurement: Incubate the plate at 37 °C for another 15 minutes. Stop the reaction by adding 50 µL of Na₂CO₃ solution (0.1 M). Measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
Workflow: Biological Screening of Derivatives
Caption: General workflow for biological screening.
Quantitative Data from Representative Studies: The following table illustrates how to present biological activity data for newly synthesized compounds.
| Compound ID | α-Glucosidase IC₅₀ (µM) | Antibacterial MIC (µg/mL) vs S. aureus |
| 5a | 19.64 | - |
| 5b | 12.98 | - |
| 13 | - | Potent Activity |
| 18 | - | Potent Activity |
| (Data adapted from various coumarin derivative studies) |
By following these protocols, researchers can systematically synthesize and evaluate novel this compound derivatives, paving the way for the discovery of new drug candidates with a wide range of potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Marmesin isolated from Celtis durandii Engl. root bioactive fraction inhibits β-hematin formation and contributes to antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of coumarin derivatives containing imidazole skeleton as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activities of Novel Coumarin Derivatives as Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of (+)-Marmesin
Introduction
(+)-Marmesin, a naturally occurring furanocoumarin, is a key precursor in the biosynthesis of linear furanocoumarins and psoralens.[1] Found in various plant species, it has garnered significant interest from researchers in medicinal chemistry and drug development due to its biological activities.[2][3][4] Accurate structural elucidation and characterization are paramount for its study and potential applications. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Chemical Structure of this compound
-
IUPAC Name: (2S)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
-
Molecular Formula: C₁₄H₁₄O₄
-
Molecular Weight: 246.26 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.
Application Notes
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling interactions (J-coupling) with neighboring protons. The spectrum of this compound will show signals for aromatic protons, olefinic protons, aliphatic protons, and methyl groups.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum will show distinct signals for carbonyl carbons, aromatic/olefinic carbons, and aliphatic carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135, for instance, shows CH and CH₃ signals pointing up (positive phase) and CH₂ signals pointing down (negative phase). Quaternary carbons are absent.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically over two or three bonds. It is crucial for identifying adjacent protons in the spin systems of this compound.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds. This is vital for connecting different spin systems and for identifying the positions of quaternary carbons and functional groups.
Quantitative Data: NMR Spectral Assignments
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, typically recorded in CDCl₃.
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) | DEPT-135 | Key HMBC Correlations (H → C) | Key COSY Correlations (H ↔ H) |
| 2 | 90.1 | 4.74 (t, J = 8.8) | CH | H-3, H-1', H-2' | H-3 |
| 3 | 29.1 | 3.28-3.15 (m) | CH₂ | H-2, H-4, H-4a | H-2 |
| 4 | 144.9 | 7.59 (d, J = 9.5) | CH | H-3, H-5, H-9a | H-5 |
| 5 | 112.8 | 6.20 (d, J = 9.5) | CH | H-4, H-6, H-9a | H-4 |
| 6 | 126.3 | 7.22 (s) | CH | H-5, H-7a, H-9 | - |
| 7 | 161.2 | - | C | H-4, H-5, H-6 | - |
| 7a | 156.1 | - | C | H-6, H-9 | - |
| 8 | - | - | - | - | - |
| 9 | 112.5 | 6.75 (s) | CH | H-6, H-7a, H-9a | - |
| 9a | 106.5 | - | C | H-4, H-5, H-9 | - |
| 1' | 71.8 | - | C | H-2, H-2', H-3' | - |
| 2' | 25.8 | 1.24 (s) | CH₃ | H-3', C-1' | - |
| 3' | 24.3 | 1.37 (s) | CH₃ | H-2', C-1' | - |
| OH | - | 1.87 (s) | - | - | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS, δ 0.00), if required for precise chemical shift referencing.
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is adequate (~4 cm).
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for high-quality spectra.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~12-15 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT-135: Run the DEPT-135 pulse sequence to differentiate carbon multiplicities.
-
2D NMR (COSY, HSQC, HMBC): Set up and run the standard pulse programs for each 2D experiment. These experiments require longer acquisition times, ranging from minutes to several hours, depending on the sample concentration and desired resolution.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the 1D and 2D spectra to assign all signals and determine the structure.
-
Visualizations: NMR Workflows and Correlations
References
Troubleshooting & Optimization
Technical Support Center: Enhancing (+)-Marmesin Production in Saccharomyces cerevisiae
Welcome to the technical support center for the biosynthetic production of (+)-Marmesin in Saccharomyces cerevisiae. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the heterologous biosynthesis of this compound in S. cerevisiae?
The core biosynthetic pathway for this compound production from a common precursor, p-coumaric acid, involves two key enzymes: umbelliferone 6-dimethylallyltransferase (U6DT) and marmesin synthase (MS).[1][2] These enzymes catalyze the final steps to produce this compound. For de novo production from glucose, additional upstream pathway engineering is required.
Q2: Why is my engineered yeast strain showing low growth or signs of toxicity?
Accumulation of intermediate metabolites or the final product, this compound, can be toxic to yeast cells.[3] Additionally, overexpression of heterologous proteins, particularly membrane-bound enzymes like cytochrome P450s, can impose a metabolic burden on the host.[4] Consider codon optimization of your genes for yeast and using inducible promoters to control the timing of pathway expression.
Q3: What are common strategies to increase the precursor supply for this compound synthesis?
The biosynthesis of this compound originates from the aromatic amino acid (AAA) pathway. To direct more metabolic flux towards the precursor L-tyrosine, several genetic modifications have proven effective[1]:
-
Increase phosphoenolpyruvate (PEP) availability: Introduce the E. coli gene ppsA.
-
Boost flux into the AAA pathway: Overexpress feedback-resistant versions of key enzymes, such as ARO4K229L and ARO7G141S.
-
Reduce byproduct formation: Delete genes involved in competing pathways, such as ARO10, PDC5, and PDC6, which are part of the Ehrlich pathway.
Q4: How can the activity of the key enzymes, U6DT and MS, be improved?
Marmesin synthase (MS) is a cytochrome P450 enzyme, and its activity can be a rate-limiting step. Strategies to enhance the performance of both U6DT and MS include:
-
Truncating transmembrane domains: Removing the N-terminal transmembrane domains of PcU6DT and FcMS can improve their activity and solubility in yeast.
-
Optimizing the P450 redox partner: Co-expression of a suitable cytochrome P450 reductase (CPR), such as AtCPR1 (from Arabidopsis thaliana), is crucial for P450 activity. Truncating the transmembrane domain of the CPR can also be beneficial.
-
Increasing gene copy number: Integrating multiple copies of the expression cassettes for the truncated versions of U6DT, MS, and CPR can significantly boost production.
Troubleshooting Guides
Problem 1: Low or no this compound detected in the culture.
| Possible Cause | Troubleshooting Step |
| Inefficient precursor supply | Verify the functionality of the upstream pathway modifications. Quantify intermediates like p-coumaric acid and umbelliferone to identify bottlenecks. |
| Poor expression or activity of pathway enzymes (U6DT, MS) | Confirm protein expression via Western blot or proteomics. Optimize codon usage for S. cerevisiae. Test different enzyme orthologs. |
| Suboptimal P450 activity (Marmesin Synthase) | Ensure co-expression of a compatible cytochrome P450 reductase (CPR). Consider screening different CPRs or engineering the existing one. Enhance the supply of cofactors like NADPH and heme. |
| Plasmid instability | If using plasmids, verify their stability over the course of the fermentation. Consider genomic integration of the expression cassettes for more stable, long-term expression. |
| Incorrect fermentation conditions | Optimize temperature, pH, and aeration. Test different media compositions. Some studies have shown that shifting P450 expression to the ethanol consumption phase can improve yields. |
Problem 2: Accumulation of upstream intermediates (e.g., p-coumaric acid, umbelliferone).
| Possible Cause | Troubleshooting Step |
| Bottleneck at the U6DT or MS enzymatic step | Increase the expression level of the corresponding enzyme by using a stronger promoter or increasing the gene copy number. |
| Marmesin synthase (MS) is the rate-limiting step | This is a common issue with P450 enzymes. Implement strategies to improve P450 activity as detailed in the FAQs (Q4) and the troubleshooting guide for low P450 activity below. |
| Substrate inhibition | High concentrations of intermediates can sometimes inhibit enzyme activity. Modulate the expression of upstream enzymes to balance the metabolic flux. |
Problem 3: Low activity of heterologously expressed Cytochrome P450 enzymes (e.g., Marmesin Synthase).
| Possible Cause | Troubleshooting Step |
| Insufficient electron transfer | Co-express a compatible cytochrome P450 reductase (CPR). Ensure the CPR is localized to the same membrane (e.g., endoplasmic reticulum) as the P450. Fine-tuning the expression ratio of P450 to CPR can be beneficial. |
| Limited cofactor availability | Overexpress genes involved in NADPH and heme biosynthesis to increase the intracellular pools of these essential cofactors for P450 function. |
| Improper protein folding or localization | Expressing P450s in yeast can be challenging. Truncating the N-terminal transmembrane helix can sometimes improve expression and activity. Expanding the endoplasmic reticulum, where P450s are typically localized, can also be a strategy. |
| Expression timing is suboptimal | Aligning the expression of the P450 enzyme with the metabolic phase where precursors and cofactors are most abundant (e.g., the ethanol consumption phase) can increase product titers. |
Quantitative Data Summary
The following table summarizes the improvements in this compound titer achieved through various metabolic engineering strategies in S. cerevisiae.
| Engineered Strain | Key Genetic Modifications | This compound Titer (mg/L) |
| Initial Strain | Introduction of U6DT and MS | Low, not specified |
| MU5 | - Increased precursor supply (ppsA, ARO4K229L, ARO7G141S, deletion of ARO10, PDC5, PDC6)- Truncated transmembrane domains of PcU6DT, FcMS, and AtCPR1- Increased copy numbers of truncated enzyme genes | 27.7 |
Experimental Protocols
Protocol 1: Yeast Transformation
This protocol describes a standard lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method for transforming S. cerevisiae.
-
Preparation: Grow a 5 mL overnight culture of the desired S. cerevisiae strain in YPD medium at 30°C.
-
Inoculation: Inoculate 50 mL of fresh YPD medium with the overnight culture to an OD600 of ~0.2. Grow at 30°C with shaking until the OD600 reaches 0.6-0.8.
-
Harvesting: Centrifuge the cells at 3,000 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cell pellet with 25 mL of sterile water, centrifuge, and discard the supernatant. Resuspend the cells in 1 mL of sterile water and transfer to a microfuge tube.
-
Final Wash: Centrifuge for 30 seconds and discard the supernatant.
-
Transformation Mix: To the cell pellet, add the following in order:
-
240 µL of PEG 3350 (50% w/v)
-
36 µL of 1.0 M Lithium Acetate
-
50 µL of single-stranded carrier DNA (2.0 mg/mL)
-
1-5 µg of plasmid DNA and/or linear DNA fragments in a volume of up to 34 µL.
-
-
Incubation: Vortex vigorously to mix and incubate at 42°C for 40 minutes.
-
Plating: Centrifuge for 30 seconds, remove the supernatant, and resuspend the pellet in 100-200 µL of sterile water. Plate on appropriate selective agar plates.
Protocol 2: Extraction and Quantification of this compound
This protocol outlines a method for extracting this compound from a yeast culture for analysis by High-Performance Liquid Chromatography (HPLC).
-
Sampling: Take a 1 mL sample of the yeast culture.
-
Quenching Metabolism: To rapidly halt metabolic activity, immediately mix the sample with an equal volume of cold methanol.
-
Extraction: Add an equal volume of ethyl acetate to the sample. Vortex vigorously for 1 minute to extract the metabolites.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Collection: Carefully collect the upper organic layer (ethyl acetate) containing the this compound.
-
Drying: Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Resuspend the dried extract in a known volume (e.g., 100 µL) of the mobile phase used for HPLC analysis.
-
Analysis: Analyze the sample by HPLC, comparing the retention time and peak area to a known standard of this compound for identification and quantification.
Visualizations
Caption: Metabolic pathway for de novo this compound biosynthesis in engineered S. cerevisiae.
Caption: General experimental workflow for producing and quantifying this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reconstitution and Optimization of the Marmesin Biosynthetic Pathway in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Engineering the microenvironment of P450s to enhance the production of diterpenoids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility challenges of (+)-Marmesin in aqueous and organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with (+)-Marmesin in both aqueous and organic solvents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: My this compound is not dissolving in my aqueous buffer for a cell-based assay. What should I do?
A1: Direct dissolution of this compound in aqueous buffers is challenging due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
Follow this workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for dissolving this compound.
Q2: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common problem for hydrophobic compounds. This indicates that the final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.
Here are some solutions, ordered from simplest to most complex:
-
Check Co-solvent Concentration: Ensure the final concentration of DMSO in your aqueous medium does not exceed 1-2% (v/v), as higher concentrations can be toxic to cells. If precipitation occurs even at these levels, you will need a more advanced solubilization strategy.[1]
-
Use a Co-solvent System: Instead of relying solely on DMSO, a combination of solvents might be more effective.[1] For in vivo studies, a common formulation involves a three-component system of DMSO, PEG300, and Tween-80.[2]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Marmesin, forming an "inclusion complex" that is water-soluble.[3][4] This is a highly effective method for increasing aqueous solubility for in vitro assays. See the detailed protocol for cyclodextrin-mediated solubilization below.
-
Consider Surfactant-mediated (Micellar) Solubilization: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate Marmesin, increasing its solubility in aqueous solutions.
Q3: I need to determine the precise equilibrium solubility of this compound in a novel solvent system. What is the standard method?
A3: The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute. A detailed protocol is provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is an excellent starting solvent for this compound. It has a reported solubility of up to 100 mg/mL in fresh, anhydrous DMSO. Other suitable organic solvents include dimethylformamide (DMF) and ethanol.
Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
|---|---|---|---|
| This compound | DMSO | 100 mg/mL (406.07 mM) | |
| This compound | DMSO | 50 mg/mL (122.43 mM) | |
| Marmesinin | In vivo formulation | ≥ 1.25 mg/mL | |
| Silybin (similar compound) | DMF | ~20 mg/mL | |
| Silybin (similar compound) | Ethanol | ~0.1 mg/mL |
| Silybin (similar compound) | 10% DMF in PBS (pH 7.2) | ~0.5 mg/mL | |
Q2: How can I improve the aqueous solubility of this compound for in vitro and in vivo studies?
A2: Several advanced formulation strategies can significantly enhance the aqueous solubility and bioavailability of poorly soluble drugs like this compound. These include:
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier or matrix in a solid state. Upon contact with water, the carrier dissolves and releases the drug as very fine, amorphous particles, which have a higher dissolution rate.
-
Nanosuspensions: This approach involves reducing the particle size of the pure drug to the sub-micron range. The resulting nanosuspension, which consists of the drug particles suspended in a liquid medium and stabilized by surfactants, offers a larger surface area for dissolution, thereby increasing solubility and bioavailability.
Q3: Will these solubility enhancement techniques affect the biological activity of this compound?
A3: It is possible, and this should be empirically validated. While the goal of these techniques is to increase the bioavailability of the compound without altering its chemical structure, the excipients used (like cyclodextrins or surfactants) can potentially interact with the target or cellular systems. For fluorescent compounds like coumarins, the local environment created by encapsulation can also alter photophysical properties. It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.
Q4: In which signaling pathways is this compound known to be active?
A4: this compound has been identified as a novel angiogenesis inhibitor. It has been shown to inhibit the Vascular Endothelial Growth Factor-A (VEGF-A) signaling pathway. It does so by down-regulating key signaling molecules such as VEGF receptor-2 (VEGFR-2) and integrin β1, and by inactivating downstream kinases like Src, MEK, ERK, and Akt.
Caption: Simplified signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes the standard procedure for measuring the equilibrium solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound solid to a known volume of the desired solvent in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in an incubator shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Centrifuge the vial to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Pre-rinsing the filter with the solution can help prevent adsorption of the solute onto the filter material.
-
Quantification: Accurately determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentration must be used for accurate quantification.
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol details how to prepare a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.
References
Technical Support Center: Optimization of Supercritical Fluid Extraction for (+)-Marmesin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Supercritical Fluid Extraction (SFE) for (+)-Marmesin from plant material.
Frequently Asked Questions (FAQs)
Q1: What is Supercritical Fluid Extraction (SFE) and why use it for this compound?
A1: Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as a solvent.[1][2] A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.[1][2] This allows it to penetrate solid materials like a gas and dissolve compounds like a liquid.[1] For a thermally sensitive compound like this compound, SFE offers the advantage of extraction at low temperatures, preventing degradation. Furthermore, using CO₂ as the solvent eliminates the presence of residual organic solvents in the final extract, which is highly desirable for pharmaceutical applications.
Q2: What are the key parameters to consider when optimizing SFE for this compound?
A2: The primary parameters to optimize for efficient extraction of this compound are:
-
Pressure: Affects the density and solvating power of the supercritical fluid.
-
Temperature: Influences both the vapor pressure of the solute and the density of the fluid.
-
Co-solvent: Since this compound is a moderately polar furanocoumarin, a polar co-solvent like ethanol is often necessary to enhance the solvating power of the non-polar supercritical CO₂.
-
Flow Rate: A higher flow rate can increase the extraction rate but may reduce the extraction efficiency if the residence time is too short.
-
Extraction Time: Both static and dynamic extraction times need to be optimized to ensure complete extraction.
-
Particle Size of Plant Material: Smaller particle sizes increase the surface area for extraction, but particles that are too fine can cause channeling or clogging.
Q3: What plant materials are known sources of this compound?
A3: this compound has been isolated from various plant species. Some notable sources include:
-
Amyris elemifera
-
Brosimum gaudichaudii
-
Feronia limonia
-
Hesperethusa crenulata (Thanakha)
-
Celtis durandii
Q4: How can I quantify the amount of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are suitable methods for the quantification of this compound. For HPLC, a C8 or C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used, with UV detection at a wavelength where Marmesin shows maximum absorbance (around 335-338 nm).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Suboptimal SFE Parameters: Pressure, temperature, or co-solvent concentration may not be ideal for Marmesin solubility. 2. Insufficient Co-solvent: Pure supercritical CO₂ is non-polar and may not efficiently extract the moderately polar Marmesin. 3. Poor Mass Transfer: The particle size of the plant material may be too large, or the matrix may be too dense. 4. Incomplete Extraction: The extraction time (static or dynamic) may be too short. | 1. Optimize SFE Parameters: Systematically vary pressure, temperature, and co-solvent percentage. A good starting point is 150-350 bar and 40-80°C. 2. Increase Co-solvent Concentration: Gradually increase the percentage of ethanol (e.g., from 5% to 15%) to enhance the polarity of the supercritical fluid. 3. Pre-treatment of Plant Material: Grind the plant material to a smaller, uniform particle size (e.g., 0.5 mm). Ensure the material is properly dried to a moisture content below 10%. 4. Extend Extraction Time: Increase the dynamic extraction time and ensure an adequate static extraction period to allow for proper equilibration. |
| Co-extraction of Undesired Compounds (e.g., waxes, chlorophyll) | 1. High Extraction Pressure/Temperature: More aggressive extraction conditions can lead to the co-extraction of less polar, high molecular weight compounds. 2. Non-selective Solvent: The polarity of the supercritical fluid with the co-solvent may be too low, favoring the extraction of non-polar impurities. | 1. Fractional Extraction: Employ a two-step extraction process. First, use a lower pressure (e.g., 100-150 bar) without a co-solvent to remove non-polar compounds. Then, increase the pressure and add a co-solvent to extract the more polar this compound. 2. Optimize Co-solvent Percentage: A higher percentage of co-solvent can sometimes improve the selectivity for more polar compounds. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time. 2. Inconsistent Sample Preparation: Differences in grinding, drying, and packing of the extraction vessel can lead to variations. 3. Fluctuations in SFE System: Inconsistent temperature, pressure, or flow rate can affect extraction efficiency. | 1. Standardize Plant Material: Use plant material from the same source and batch if possible. Analyze the raw material for its initial this compound content. 2. Standardize Sample Preparation: Implement a consistent protocol for grinding, sieving, and packing the extraction vessel to ensure uniform particle size and bed density. 3. Calibrate and Monitor SFE System: Regularly calibrate temperature and pressure sensors. Ensure a stable flow rate of CO₂ and co-solvent. |
| Clogging of the System (especially at the restrictor) | 1. Co-extracted Water Freezing: If the plant material has a high moisture content, water can be co-extracted and freeze at the restrictor due to the Joule-Thomson effect. 2. Precipitation of Extracted Compounds: A sudden drop in pressure and temperature at the restrictor can cause the extracted compounds to precipitate and cause a blockage. | 1. Thoroughly Dry the Sample: Ensure the moisture content of the plant material is below 10%. 2. Heat the Restrictor: Use a heated back-pressure regulator or restrictor to prevent the precipitation of the extract. 3. Pulsed Extraction: Employing an intermittent flow can help in clearing minor blockages. |
Experimental Protocols
General Protocol for SFE of this compound
-
Sample Preparation:
-
Dry the plant material (e.g., roots of Brosimum gaudichaudii) at 40°C until the moisture content is below 10%.
-
Grind the dried material to a uniform particle size (e.g., 0.5 mm).
-
-
SFE System Setup:
-
Load a known quantity of the ground plant material into the extraction vessel.
-
Seal the vessel and pre-heat the system to the desired temperature.
-
-
Extraction Procedure:
-
Pressurize the system with CO₂ to the desired pressure.
-
If using a co-solvent, introduce it at the specified percentage.
-
Perform a static extraction for a defined period (e.g., 30 minutes) to allow the supercritical fluid to equilibrate with the plant matrix.
-
Switch to dynamic extraction, allowing the supercritical fluid containing the dissolved this compound to flow through the back-pressure regulator and into the collection vessel.
-
Maintain a constant flow rate of CO₂ and co-solvent throughout the dynamic extraction period.
-
-
Sample Collection and Analysis:
-
Depressurize the collection vessel to precipitate the extracted material.
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the solution using HPLC or HPTLC to quantify the yield of this compound.
-
Data Presentation
Table 1: Effect of Pressure and Temperature on this compound Yield
Conditions: Co-solvent (Ethanol) = 10%, Dynamic Extraction Time = 120 min, CO₂ Flow Rate = 2 L/min
| Pressure (bar) | Temperature (°C) | This compound Yield (mg/g of plant material) |
| 150 | 40 | 1.2 |
| 150 | 50 | 1.5 |
| 150 | 60 | 1.3 |
| 250 | 40 | 2.1 |
| 250 | 50 | 2.8 |
| 250 | 60 | 2.5 |
| 350 | 40 | 2.4 |
| 350 | 50 | 3.1 |
| 350 | 60 | 2.9 |
Table 2: Effect of Co-solvent (Ethanol) Percentage on this compound Yield
Conditions: Pressure = 250 bar, Temperature = 50°C, Dynamic Extraction Time = 120 min, CO₂ Flow Rate = 2 L/min
| Co-solvent (Ethanol) % | This compound Yield (mg/g of plant material) |
| 0 | 0.5 |
| 5 | 1.9 |
| 10 | 2.8 |
| 15 | 3.2 |
Visualizations
Caption: Workflow for the optimization of this compound extraction using SFE.
Caption: Troubleshooting logic for low yield of this compound in SFE.
References
Challenges and solutions in the stereoselective synthesis of (+)-Marmesin
Welcome to the technical support center for the stereoselective synthesis of (+)-Marmesin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the chemical synthesis of this important bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of this compound?
A1: The most prevalent and successful strategies for the stereoselective synthesis of this compound typically revolve around the asymmetric construction of the chiral dihydropyran ring. A key approach involves the catalytic asymmetric epoxidation of an enone, followed by intramolecular cyclization. This method, notably employed in the synthesis of structurally related compounds like (+)-decursin, establishes the required stereocenter with high enantioselectivity. Another strategy is based on a palladium-catalyzed intramolecular coupling reaction to form the dihydropyran ring from a suitable chiral precursor.
Q2: I am observing low enantiomeric excess (ee) in my asymmetric epoxidation step. What are the potential causes and solutions?
A2: Low enantiomeric excess in asymmetric epoxidation reactions is a common challenge. Several factors can contribute to this issue:
-
Catalyst Purity and Activity: The chiral ligand and metal precursor must be of high purity. Impurities can interfere with the formation of the active catalytic species. Ensure the catalyst is handled and stored correctly, as many are sensitive to air and moisture.
-
Reaction Temperature: Temperature can significantly influence enantioselectivity. Lowering the reaction temperature often improves the enantiomeric excess by favoring the transition state leading to the desired enantiomer.
-
Solvent Choice: The solvent can affect the conformation of the catalyst-substrate complex. A solvent screen is recommended to find the optimal medium for your specific substrate and catalyst system.
-
Substrate Quality: Impurities in the enone substrate can act as inhibitors or competing substrates for the chiral catalyst, leading to reduced stereochemical control. Ensure your starting material is highly pure.
Q3: The intramolecular cyclization to form the dihydropyran ring is resulting in low yield. What can I do to improve this?
A3: Low yields in the cyclization step can be attributed to several factors:
-
Choice of Base and Solvent: The efficiency of the intramolecular cyclization is often highly dependent on the base and solvent system used. A thorough optimization of these conditions is crucial.
-
Reaction Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.
-
Leaving Group Quality: If the cyclization involves the displacement of a leaving group, ensure it is a sufficiently reactive one.
-
Protection Strategy: Incompatible protecting groups on other functionalities of the molecule can interfere with the cyclization. Re-evaluate your protecting group strategy if necessary.
Q4: I am having difficulty with the purification of this compound and its intermediates. What are some recommended techniques?
A4: Purification of coumarin derivatives like Marmesin can be challenging due to their polarity and potential for degradation.
-
Flash Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is required to achieve good separation. Gradient elution is often necessary.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one that provides good quality crystals.
-
Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative HPLC can be employed.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in the Asymmetric Epoxidation of the Enone Precursor
This guide provides a systematic approach to troubleshooting low enantiomeric excess in the key stereoselective step.
| Potential Cause | Recommended Action |
| Impure Chiral Catalyst/Ligand | Procure a fresh batch of catalyst/ligand from a reputable supplier. If synthesized in-house, rigorously purify and characterize it before use. |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures (e.g., 0 °C, -20 °C, -40 °C) to determine the optimal condition for enantioselectivity. |
| Inappropriate Solvent | Conduct a solvent screen with a variety of aprotic solvents of differing polarity (e.g., CH₂Cl₂, THF, Toluene). |
| Presence of Water or Oxygen | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Impure Substrate | Purify the enone substrate by column chromatography or recrystallization immediately before use. |
Issue 2: Poor Yield in the Palladium-Catalyzed Intramolecular Cyclization
This guide addresses common problems encountered during the formation of the dihydropyran ring via palladium-catalyzed cyclization.
| Potential Cause | Recommended Action |
| Inactive Palladium Catalyst | Use a freshly opened bottle of the palladium precursor or perform a pre-activation step. |
| Ligand Decomposition | Ensure the phosphine ligand is handled under an inert atmosphere to prevent oxidation. |
| Incorrect Base/Additive | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, Ag₂O) and additives that may be required for the specific catalytic cycle. |
| Sub-optimal Solvent | The polarity and coordinating ability of the solvent can significantly impact the catalytic activity. Screen solvents such as THF, DMF, and Dioxane. |
| Side Reactions (e.g., β-hydride elimination) | Adjust the ligand and reaction conditions to disfavor unwanted side pathways. Sometimes a change in the palladium precursor can also help. |
Data Presentation
Summary of a Representative Enantioselective Synthesis of a Marmesin Precursor
The following table summarizes the quantitative data for a key step in a reported enantioselective synthesis of a precursor to this compound, based on the work of Nemoto, Ohshima, and Shibasaki in the context of (+)-decursin synthesis.
| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Asymmetric Epoxidation | La(O-iPr)₃, (R)-BINOL, Ph₃As=O, CMHP, THF, -30 °C | 91 | 94 |
Note: CMHP = Cumene Hydroperoxide
Experimental Protocols
Key Experiment: Catalytic Asymmetric Epoxidation of an Enone Precursor
This protocol is adapted from the enantioselective synthesis of (+)-decursin by Nemoto, Ohshima, and Shibasaki, which involves a key intermediate for this compound synthesis.
Materials:
-
Enone substrate
-
Lanthanum (III) isopropoxide [La(O-iPr)₃]
-
(R)-(+)-1,1'-Bi(2-naphthol) [(R)-BINOL]
-
Triphenylarsine oxide [Ph₃As=O]
-
Cumene hydroperoxide (CMHP)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of La(O-iPr)₃ (0.1 eq) in anhydrous THF at room temperature, add a solution of (R)-BINOL (0.1 eq) in THF.
-
Stir the mixture for 30 minutes.
-
Add Ph₃As=O (0.1 eq) and stir for another 30 minutes.
-
Cool the resulting catalyst solution to -30 °C.
-
To this cooled solution, add a solution of the enone substrate (1.0 eq) in THF.
-
Add CMHP (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Mandatory Visualization
Caption: A generalized synthetic pathway to this compound.
Caption: Troubleshooting workflow for low enantioselectivity.
Metabolic engineering strategies for enhanced (+)-Marmesin production in E. coli
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the metabolic engineering of Escherichia coli to enhance (+)-Marmesin production.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for this compound production in engineered E. coli?
A1: The biosynthesis of this compound in engineered E. coli begins with the central metabolite, p-coumaric acid, which is converted to umbelliferone. Umbelliferone is then prenylated to form demethylsuberosin (DMS), which is subsequently cyclized to produce this compound. This pathway involves the heterologous expression of several key enzymes.
Q2: Which are the critical enzymes for this compound biosynthesis in E. coli?
A2: The critical enzymes are a prenyltransferase (PT) that converts umbelliferone to demethylsuberosin, and a marmesin synthase (MS), often a cytochrome P450 enzyme, which catalyzes the conversion of demethylsuberosin to this compound.[1][2] The efficiency of these enzymes is a major bottleneck in production.
Q3: Why is it challenging to express plant-derived enzymes for furanocoumarin biosynthesis in E. coli?
A3: Many plant-derived enzymes, such as prenyltransferases and cytochrome P450s (like marmesin synthase), exhibit low activity or insolubility when expressed in E. coli.[2][3] This can be due to improper folding, lack of necessary post-translational modifications, or the absence of compatible redox partners for P450 enzymes.[4]
Q4: What is the role of the methylerythritol phosphate (MEP) pathway in this compound production?
A4: The MEP pathway is the endogenous pathway in E. coli that supplies the precursor dimethylallyl pyrophosphate (DMAPP). DMAPP is essential for the prenylation of umbelliferone. Enhancing the MEP pathway can increase the availability of DMAPP and consequently boost this compound production.
Q5: What are common host strains of E. coli used for this compound production?
A5: Common host strains for recombinant protein expression, and by extension, for metabolic engineering purposes like this compound production, include E. coli BL21(DE3) and its derivatives like C41(DE3). The choice of host strain can significantly impact protein expression and stability.
Troubleshooting Guides
Problem 1: Low or No Detectable this compound Production
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient enzyme activity | Screen for more robust enzymes from different plant sources. | The choice of prenyltransferase and marmesin synthase is critical. Enzymes from different species can have vastly different activities in a heterologous host. |
| Poor enzyme expression or solubility | - Optimize codons of the heterologous genes for E. coli. - Use fusion tags like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) to improve solubility. - Co-express molecular chaperones. | Codon optimization can enhance translation efficiency. Fusion tags can prevent aggregation and improve proper folding. Chaperones assist in correct protein folding. |
| Insufficient precursor supply (DMAPP) | Strengthen the endogenous MEP pathway by overexpressing key genes (e.g., dxs, idi, ispD, ispF). | Increasing the metabolic flux towards DMAPP ensures that the prenyltransferase has sufficient substrate for the initial committed step in the pathway. |
| Inactive P450 enzyme (marmesin synthase) | - Co-express a compatible cytochrome P450 reductase (CPR). - Engineer the N-terminal region of the P450 enzyme. | P450 enzymes require an electron transfer from a CPR to be active. The N-terminal transmembrane region of P450s is important for their function and can be modified to improve activity in E. coli. |
Problem 2: Accumulation of Intermediates (e.g., Umbelliferone)
| Possible Cause | Troubleshooting Step | Rationale |
| Bottleneck at the prenylation step | - Increase the expression level of the prenyltransferase. - Use a more efficient prenyltransferase. | An imbalance in pathway enzyme expression can lead to the accumulation of intermediates. Modular pathway optimization can help balance the metabolic flux. |
| Insufficient DMAPP supply | Enhance the MEP pathway as described in Problem 1. | Even with an active prenyltransferase, a lack of the DMAPP co-substrate will cause the accumulation of umbelliferone. |
Problem 3: Poor Cell Growth and Low Biomass
| Possible Cause | Troubleshooting Step | Rationale |
| Metabolic burden from heterologous protein expression | - Use lower-copy number plasmids. - Employ weaker promoters or optimize inducer (e.g., IPTG) concentration. | High-level expression of foreign proteins can divert cellular resources from essential processes, leading to slower growth. |
| Toxicity of intermediates or final product | - Implement dynamic regulation strategies to control gene expression. - Optimize fermentation conditions (pH, temperature) to minimize toxic byproduct formation. | Dynamic control can balance growth and production phases, avoiding the buildup of toxic compounds during the growth phase. |
| Suboptimal culture conditions | - Optimize media composition (e.g., carbon source, yeast extract concentration). - Adjust pH and temperature. Lowering temperature (e.g., from 37°C to 30°C) can sometimes improve protein folding and reduce metabolic stress. | E. coli growth and protein production are highly sensitive to environmental conditions. |
Quantitative Data Summary
Table 1: Comparison of this compound Titers in Engineered E. coli
| Strain Engineering Strategy | Host Strain | Fermentation Method | Titer (mg/L) | Molar Conversion Rate from Umbelliferone (%) | Reference |
| Screening of PpPT1 and PpDCΔ2–29, fusion tags, redox partner engineering, MEP pathway enhancement, modular pathway optimization | E. coli BL21(DE3) | Fed-batch fermentation | 203.69 | 81.4 | |
| Initial pathway construction | E. coli BL21(DE3) | Shake flask | Not specified, low level | Not specified |
Table 2: Optimization of Culture and Induction Conditions
| Parameter | Optimized Condition | Rationale | References |
| Temperature | 15-30°C | Lower temperatures can improve protein solubility and reduce the formation of inclusion bodies. | |
| pH | 6.0-8.0 | Affects enzyme activity and overall cell health. | |
| Inducer Concentration (e.g., IPTG) | Optimized for each construct | Balances high-level protein expression with metabolic burden on the cells. | |
| Carbon Source (e.g., Glucose) | Maintained at a low level | Reduces the production of inhibitory byproducts like acetic acid. |
Experimental Protocols
Protocol 1: Construction of Expression Vectors for this compound Biosynthesis
-
Gene Acquisition: Obtain the coding sequences for the selected prenyltransferase and marmesin synthase. If necessary, perform codon optimization for E. coli expression.
-
Vector Selection: Choose appropriate expression vectors. A two-plasmid system is often used to balance the expression of different pathway modules. For example, a medium-copy plasmid for the prenyltransferase and a compatible high-copy plasmid for the marmesin synthase and its redox partner.
-
Cloning:
-
Amplify the genes of interest using PCR with primers that add necessary restriction sites or sequences for Gibson assembly.
-
To improve solubility, the gene for a fusion tag (e.g., MBP) can be cloned upstream of the target gene. For instance, the MBP tag can be amplified and fused to the prenyltransferase gene by overlap extension PCR.
-
Digest the expression vectors and PCR products with the corresponding restriction enzymes, or use a seamless cloning method.
-
Ligate the gene fragments into the digested vectors.
-
-
Transformation: Transform the ligated plasmids into a cloning strain like E. coli DH5α for plasmid propagation.
-
Verification: Verify the constructed plasmids by colony PCR, restriction digestion, and Sanger sequencing.
-
Host Transformation: Transform the verified plasmids into the expression host strain (e.g., E. coli BL21(DE3)).
Protocol 2: Shake Flask Fermentation for this compound Production Screening
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Grow overnight at 37°C with shaking at 220 rpm.
-
Main Culture: Inoculate 50 mL of Terrific Broth (TB) medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1. Add appropriate antibiotics.
-
Induction: Grow the main culture at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8. Then, lower the temperature to a pre-optimized value (e.g., 30°C) and add the inducer (e.g., 0.1 mM IPTG).
-
Substrate Feeding: At the time of induction, add the precursor umbelliferone to the culture medium (e.g., to a final concentration of 0.5 mM).
-
Cultivation: Continue the cultivation for 48-72 hours at the reduced temperature.
-
Sampling and Analysis:
-
Withdraw samples at regular intervals.
-
Extract the produced this compound from the culture broth using an equal volume of ethyl acetate.
-
Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) to quantify this compound production.
-
Visualizations
Caption: Biosynthetic pathway of this compound in engineered E. coli.
Caption: General experimental workflow for strain development.
References
Stability testing of (+)-Marmesin under different pH and temperature conditions
Technical Support Center: Stability of (+)-Marmesin
This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of this compound under various pH and temperature conditions. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
A forced degradation study was conducted to evaluate the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Preparation of Stock and Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate this compound from its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Forced Degradation Studies
Forced degradation studies were performed to assess the stability of this compound in solution under various stress conditions.[1][2]
-
Acid Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N HCl and diluted to 10 mL with methanol. The solution was heated at 60°C for 24 hours.
-
Alkaline Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N NaOH and diluted to 10 mL with methanol. The solution was kept at room temperature for 8 hours. Due to the susceptibility of the lactone ring to alkaline hydrolysis, harsher conditions were not necessary.[3][4]
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide (H₂O₂) and diluted to 10 mL with methanol. The solution was kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in a hot air oven at 80°C for 48 hours. A solution of the drug was also refluxed at 80°C for 24 hours.
-
Photolytic Degradation: The drug solution (100 µg/mL) was exposed to UV light (254 nm) for 24 hours and to direct sunlight for 48 hours.
After the specified time points, the solutions were neutralized (for acid and base hydrolysis samples) and diluted with the mobile phase to a final concentration of 100 µg/mL before injection into the HPLC system.
Data Presentation
The following tables summarize the quantitative data from the stability testing of this compound.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 N NaOH | 8 hours | Room Temp. | 85.7% | 1 (major) |
| 3% H₂O₂ | 24 hours | Room Temp. | 5.8% | 1 |
| Thermal (Solid) | 48 hours | 80°C | 2.1% | 1 |
| Thermal (Solution) | 24 hours | 80°C | 8.5% | 2 |
| UV Light (254 nm) | 24 hours | Room Temp. | 12.4% | 3 |
| Sunlight | 48 hours | Room Temp. | 7.9% | 2 |
Table 2: pH-Dependent Stability of this compound in Aqueous Solution at 40°C
| pH | Incubation Time (hours) | % this compound Remaining |
| 3.0 | 0 | 100.0 |
| 24 | 98.5 | |
| 48 | 97.1 | |
| 72 | 95.8 | |
| 5.0 | 0 | 100.0 |
| 24 | 99.2 | |
| 48 | 98.5 | |
| 72 | 97.8 | |
| 7.0 | 0 | 100.0 |
| 24 | 92.3 | |
| 48 | 85.1 | |
| 72 | 78.6 | |
| 9.0 | 0 | 100.0 |
| 24 | 45.2 | |
| 48 | 18.9 | |
| 72 | 5.3 |
Table 3: Temperature-Dependent Stability of this compound in Neutral Buffer (pH 7.0)
| Temperature | Incubation Time (hours) | % this compound Remaining |
| 4°C | 0 | 100.0 |
| 24 | 99.8 | |
| 48 | 99.5 | |
| 72 | 99.2 | |
| 25°C (Room Temp.) | 0 | 100.0 |
| 24 | 96.5 | |
| 48 | 93.2 | |
| 72 | 90.1 | |
| 40°C | 0 | 100.0 |
| 24 | 92.3 | |
| 48 | 85.1 | |
| 72 | 78.6 | |
| 60°C | 0 | 100.0 |
| 24 | 75.4 | |
| 48 | 58.1 | |
| 72 | 42.3 |
Visualizations
References
Technical Support Center: High-Throughput Screening for (+)-Marmesin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) to identify novel (+)-Marmesin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for setting up a high-throughput screen for this compound derivatives?
A1: The initial setup for an HTS campaign involves several key stages:
-
Target Identification: Define the biological target for your screen. This compound has been shown to exhibit inhibitory activity against COX-2, 5-LOX, and the VEGF-A signaling pathway, making these excellent starting points.[1][2][3]
-
Assay Development: Design a robust and reproducible assay that can be miniaturized for a high-throughput format (e.g., 384- or 1536-well plates).[4][5] This could be a biochemical assay using purified enzymes or a cell-based assay.
-
Library Preparation: Your library of this compound derivatives should be dissolved in a suitable solvent, typically DMSO, at a concentration appropriate for screening.
-
Pilot Screen: Before commencing a full-scale screen, perform a pilot screen with a small subset of compounds to validate the assay performance and quality control parameters.
Q2: What are the most common types of HTS assays suitable for screening this compound derivatives?
A2: Both biochemical and cell-based assays are well-suited for screening this compound derivatives.
-
Biochemical Assays: These assays utilize purified proteins to directly measure the inhibitory activity of compounds. For this compound derivatives, this could involve assays to measure the inhibition of COX-2 or 5-LOX enzymes.
-
Cell-Based Assays: These assays use living cells to assess the effect of compounds on a specific cellular process. For example, a cell-based assay could measure the inhibition of VEGF-A-induced cell proliferation or migration in endothelial cells.
Q3: How can I minimize the risk of false positives and false negatives in my screen?
A3: Minimizing false results is critical for a successful HTS campaign.
-
Counter-screens: Employ secondary assays to confirm "hits" from the primary screen and eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds).
-
Control Compounds: Include appropriate positive and negative controls on each assay plate to monitor assay performance.
-
Data Analysis: Utilize robust statistical methods to identify true hits from the noise. The Z'-factor is a common metric used to assess the quality of an HTS assay. A Z' value above 0.5 is generally considered acceptable for HTS.
Q4: What are some of the challenges specific to screening natural product derivatives like this compound?
A4: Screening natural product libraries presents unique challenges:
-
Compound Purity and Complexity: Natural product extracts can be complex mixtures, and the purity of isolated derivatives may vary.
-
Solubility Issues: Poor solubility of compounds in aqueous assay buffers can lead to inaccurate results.
-
Interference with Assay Readouts: Natural products can sometimes interfere with assay detection methods, such as fluorescence or luminescence. Prefractionation of extracts can help mitigate some of these issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during HTS for this compound derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells (High Coefficient of Variation - CV%) | - Inconsistent liquid handling- Cell plating non-uniformity- Compound precipitation | - Calibrate and validate all automated liquid handling instrumentation.- Optimize cell seeding protocols to ensure even cell distribution.- Visually inspect plates for compound precipitation. If observed, consider increasing DMSO concentration or using alternative solvents. |
| Low Z'-factor (<0.5) | - Small dynamic range of the assay- High background signal- Reagent instability | - Optimize assay conditions (e.g., enzyme/substrate concentrations, incubation times) to maximize the signal-to-background ratio.- Test different assay buffers and additives to reduce background.- Ensure all reagents are fresh and properly stored. |
| High rate of false positives | - Assay interference by library compounds (e.g., autofluorescence, light scattering)- Non-specific inhibition | - Implement a counter-screen to identify and eliminate interfering compounds.- Perform dose-response curves to confirm the potency and efficacy of hits.- Use orthogonal assays (testing the target through a different mechanism) to validate hits. |
| Inconsistent results between screening runs | - Variation in reagent lots- Differences in cell passage number or health- Environmental fluctuations (temperature, humidity) | - Qualify new lots of critical reagents before use in screening.- Maintain a consistent cell culture protocol and use cells within a defined passage number range.- Monitor and control environmental conditions in the screening laboratory. |
Experimental Protocols
Protocol 1: Biochemical Assay for COX-2 Inhibition
This protocol describes a fluorescence-based assay to screen for inhibitors of cyclooxygenase-2 (COX-2).
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
384-well black, clear-bottom assay plates
-
This compound derivative library in DMSO
-
Positive control (e.g., Celecoxib)
-
Negative control (DMSO)
Procedure:
-
Prepare a master mix containing assay buffer, HRP, and Amplex Red.
-
Dispense 10 µL of the master mix into each well of the 384-well plate.
-
Add 50 nL of test compounds, positive control, or negative control to the appropriate wells using an acoustic liquid handler.
-
Add 5 µL of COX-2 enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of arachidonic acid solution to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) every minute for 15-30 minutes using a plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each test compound relative to the positive and negative controls.
Protocol 2: Cell-Based Assay for Inhibition of VEGF-A-Induced Endothelial Cell Proliferation
This protocol outlines a method to screen for compounds that inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by Vascular Endothelial Growth Factor-A (VEGF-A).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
384-well white, clear-bottom cell culture plates
-
This compound derivative library in DMSO
-
Positive control (e.g., Sunitinib)
-
Negative control (DMSO)
Procedure:
-
Seed HUVECs into 384-well plates at a density of 2,000 cells/well in 40 µL of EGM-2 supplemented with 2% FBS.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Add 50 nL of test compounds, positive control, or negative control to the appropriate wells.
-
Stimulate the cells by adding 10 µL of VEGF-A (final concentration 50 ng/mL) to all wells except for the unstimulated control wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each test compound.
Data Presentation
| Assay Type | Parameter | Value | Unit |
| COX-2 Biochemical Assay | Z'-factor | 0.78 | - |
| Signal-to-Background | 12.5 | - | |
| Positive Control IC₅₀ (Celecoxib) | 50 | nM | |
| VEGF-A Cell Proliferation Assay | Z'-factor | 0.65 | - |
| Signal-to-Window | 8.2 | - | |
| Positive Control IC₅₀ (Sunitinib) | 100 | nM |
Visualizations
Caption: High-Throughput Screening Workflow for this compound Derivatives.
Caption: Potential Signaling Pathways Targeted by this compound Derivatives.
References
- 1. Marmesin is a novel angiogenesis inhibitor: Regulatory effect and molecular mechanism on endothelial cell fate and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in (+)-Marmesin purification protocols
Technical Support Center: (+)-Marmesin Purification
Welcome to the technical support center for this compound purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to address challenges, particularly low yields, encountered during the extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which common natural sources is it isolated? this compound is a furanocoumarin, a type of organic chemical compound.[1] It is a secondary metabolite found in various plants. Common sources for its isolation include the roots, fruits, and leaves of the Bael tree (Aegle marmelos), the bark of Thanakha (Hesperethusa crenulata), and the roots of Celtis durandii.[1][2][3][4]
Q2: Which analytical techniques are typically used to identify and quantify this compound? Several analytical methods can be used for the detection and quantification of this compound. These include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and column chromatography. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed.
Q3: Why is the choice of solvent critical for the initial extraction? The choice of solvent is crucial because it directly influences the efficiency and selectivity of the extraction. Solvents with different polarities will extract different ranges of compounds from the plant matrix. For isolating Marmesin, various solvents and mixtures like methanol/chloroform, dichloromethane/methanol, and hexane have been successfully used, depending on the plant material and extraction technique. Optimizing the solvent system is a key step to maximize the yield of the target compound while minimizing co-extraction of impurities.
Q4: What are the primary causes of low yields in natural product purification? Low yields in natural product purification are a common challenge. The primary causes include:
-
Low concentration of the target compound in the source material.
-
Inefficient initial extraction , due to suboptimal solvent choice or extraction method.
-
Degradation of the compound during processing, which can be caused by heat, light, or reactive solvents.
-
Loss of material during chromatographic separation or solvent-solvent partitioning steps.
-
Incomplete elution of the compound from the chromatography column.
-
Poor recovery from crystallization , often due to using excessive solvent.
Troubleshooting Guide: Low Purification Yields
This guide addresses specific issues that can lead to low yields of this compound.
Problem 1: Low Yield After Initial Crude Extraction
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis/Homogenization | Ensure the plant material is ground to a fine, consistent powder. Inadequate homogenization can trap Marmesin within the plant matrix, preventing its release into the solvent. |
| Suboptimal Solvent Choice | The polarity of the extraction solvent may not be suitable for Marmesin. Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, chloroform, methanol, and mixtures thereof) to determine the optimal choice for your specific plant material. |
| Incorrect Solid-to-Solvent Ratio | Too little solvent may not be sufficient to extract the compound effectively. Conversely, too much solvent can make subsequent concentration steps difficult and time-consuming. An optimized ratio, such as 20:1 (solvent to solid), has been shown to be effective in some methods like Microwave-Assisted Extraction (MAE). |
| Insufficient Extraction Time or Temperature | The extraction process may be too short or conducted at a temperature that is too low. Consider increasing the duration of maceration or the number of cycles in Soxhlet extraction. For methods like MAE, optimizing the temperature is crucial. |
| Compound Degradation | Marmesin, like many natural products, can be sensitive to heat and light. Use methods that minimize heat exposure, such as ultrasound-assisted extraction or performing extractions at room temperature. Protect extracts from direct light. |
Problem 2: Poor Separation and Low Recovery During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Silica gel is a commonly used stationary phase for Marmesin purification. Ensure the silica gel is properly activated and of the correct particle size for good resolution. |
| Suboptimal Mobile Phase (Eluent) | The eluent system lacks the proper polarity to separate Marmesin from impurities. Optimize the mobile phase using Thin-Layer Chromatography (TLC) first to find a solvent system that gives good separation (Rf value for Marmesin ideally between 0.2-0.4). |
| Column Overloading | Loading too much crude extract onto the column leads to poor separation and broad, overlapping bands. Reduce the amount of sample loaded relative to the amount of stationary phase. |
| Irreversible Adsorption | The compound may be binding too strongly to the stationary phase, resulting in incomplete elution. If this is suspected, try using a more polar mobile phase or a gradient elution that gradually increases in polarity. |
| Channeling in the Column | Improperly packed columns can lead to "channeling," where the solvent and sample bypass the stationary phase, resulting in poor separation. Ensure the column is packed uniformly without any cracks or air bubbles. |
Problem 3: Low Yield or No Product After Crystallization
| Possible Cause | Troubleshooting Steps |
| Excessive Solvent Used | This is a very common reason for crystallization failure or low yield, as a significant amount of the compound remains dissolved in the mother liquor. To fix this, evaporate a portion of the solvent by gently heating the solution and then allow it to cool again. |
| Solution is Not Supersaturated | If the solution is too dilute, crystals will not form. Concentrate the solution by carefully removing some of the solvent. |
| Rapid Crystallization ("Crashing Out") | If cooling is too fast, impurities can become trapped within the crystal lattice, and very fine needles or powders may form, which are difficult to filter. To resolve this, re-dissolve the solid in a slightly larger volume of hot solvent and allow it to cool much more slowly. Insulating the flask can help achieve this. |
| "Oiling Out" | The compound separates as a liquid (oil) instead of a solid. This often occurs when the solution temperature is above the melting point of the impure compound. Try re-dissolving the oil, adding more solvent to lower the saturation point, and cooling very slowly. If the problem persists, the sample may need further purification by chromatography to remove impurities that are depressing the melting point. |
| No Crystal Nucleation | Sometimes a supersaturated solution needs a trigger to begin crystallization. Try scratching the inside of the flask with a glass rod below the solvent level or adding a tiny "seed" crystal of pure this compound. |
Data and Protocols
Table 1: Example Solvent Systems for Chromatographic Purification
| Technique | Stationary Phase | Mobile Phase (Solvent System) | Source |
| Thin-Layer Chromatography (TLC) | Silica Gel 60F254 | Chloroform : Methanol (9.5 : 0.5 v/v) | |
| Column Chromatography | Silica Gel | Gradient elution starting with Chloroform | |
| Thin-Layer Chromatography (TLC) | Silica Gel | Chloroform : Methanol (40 : 1 v/v) |
Detailed Experimental Protocols
Protocol 1: General Extraction from Plant Material
-
Preparation : Dry the plant material (e.g., roots, bark) and grind it into a coarse powder.
-
Extraction : Place the powdered material in a Soxhlet apparatus or a large flask for maceration.
-
Solvent Addition : Add an appropriate solvent, such as a 1:1 (v/v) mixture of dichloromethane and methanol, ensuring the plant material is fully submerged.
-
Maceration/Soxhlet : If macerating, let the mixture stand for 24-72 hours with occasional agitation. If using a Soxhlet extractor, run the apparatus for 12-24 hours.
-
Filtration : Filter the extract to remove solid plant debris.
-
Concentration : Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation : Prepare a glass column by packing it with silica gel using a slurry method with a non-polar solvent like hexane (wet packing).
-
Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the prepared column.
-
Elution : Begin eluting the column with a non-polar solvent (e.g., 100% chloroform). Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol in a stepwise or gradient fashion (e.g., increasing methanol from 0% to 5%).
-
Fraction Collection : Collect the eluate in separate fractions.
-
Analysis : Monitor the fractions using TLC to identify which ones contain this compound.
-
Pooling and Concentration : Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.
Protocol 3: Recrystallization for Final Purification
-
Solvent Selection : Choose a suitable solvent or solvent pair. A good solvent will dissolve this compound when hot but not when cold.
-
Dissolution : Place the semi-purified solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.
-
Cooling : Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.
-
Filtration : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying : Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: A standard experimental workflow for the isolation and purification of this compound.
Caption: A logical troubleshooting tree for diagnosing the cause of low this compound yield.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Marmesin isolated from Celtis durandii Engl. root bioactive fraction inhibits β-hematin formation and contributes to antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-Marmesin Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing enzymatic assays for (+)-Marmesin. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and visualizations to facilitate successful and reproducible experiments.
FAQs - Optimizing this compound Enzymatic Assays
Q1: What are the key enzymes involved in this compound synthesis and its subsequent conversion?
A1: The primary enzyme responsible for the synthesis of this compound is marmesin synthase , a cytochrome P450 enzyme (CYP76F112). It catalyzes the conversion of demethylsuberosin to this compound. The subsequent conversion of this compound to psoralen is catalyzed by psoralen synthase , another cytochrome P450 enzyme (e.g., CYP71AJ1, CYP71AJ49).
Q2: What are the typical substrates and products in a this compound enzymatic assay?
A2: The substrate for marmesin synthase is demethylsuberosin . The product is This compound . In assays involving the downstream pathway, this compound serves as the substrate for psoralen synthase, which produces psoralen .
Q3: Which expression systems are commonly used for producing marmesin synthase and psoralen synthase?
A3: Both Escherichia coli and Saccharomyces cerevisiae (yeast) are used for the heterologous expression of these enzymes. However, as cytochrome P450 enzymes often require specific redox partners (cytochrome P450 reductases) for activity and can be prone to misfolding, Saccharomyces cerevisiae is often a more successful expression host.[1] Expression in E. coli can be challenging and may result in insoluble protein.[1]
Q4: What are the general starting conditions for a this compound enzymatic assay?
A4: A good starting point for a whole-cell biocatalytic reaction with marmesin synthase is a 100 mM potassium phosphate buffer at pH 8.0 , with the reaction carried out at 30°C .[2] For psoralen synthase, assays have been successfully conducted in 0.1 M sodium phosphate buffer at pH 7.0 .[3]
Q5: What is the reported Michaelis-Menten constant (Km) for this compound?
A5: The apparent Km of this compound for recombinant psoralen synthase has been reported to be 1.5 ± 0.5 μM .[4]
Troubleshooting Guide for this compound Enzymatic Assays
This guide addresses common issues encountered during this compound enzymatic assays.
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Improper Protein Folding/Solubility: Cytochrome P450 enzymes expressed in E. coli can form insoluble inclusion bodies. | - Optimize expression conditions (e.g., lower temperature, different E. coli strains).- Co-express with chaperones.- Express the enzyme in a eukaryotic system like Saccharomyces cerevisiae. |
| Missing or Inefficient Redox Partner: Cytochrome P450 enzymes require a cytochrome P450 reductase (CPR) for activity. | - Ensure co-expression of a compatible CPR.- Optimize the ratio of P450 to CPR. | |
| Suboptimal Assay Conditions: pH, temperature, or buffer composition may not be optimal. | - Perform a systematic pH and temperature optimization study.- Test different buffer systems (e.g., potassium phosphate, sodium phosphate, Tris-HCl). | |
| Substrate or Product Instability: Demethylsuberosin, this compound, or psoralen may degrade under assay conditions. | - Check the stability of your compounds at the assay pH and temperature over time.- Minimize incubation times where possible. | |
| High Background Signal | Contaminated Reagents: Buffers, substrates, or other assay components may be contaminated. | - Use high-purity reagents (e.g., HPLC-grade solvents).- Prepare fresh buffers and solutions. |
| Non-enzymatic Conversion: The substrate may be converted to the product non-enzymatically. | - Run a control reaction without the enzyme to quantify non-enzymatic conversion.- Adjust assay conditions (e.g., pH, temperature) to minimize this. | |
| Interfering Substances in Enzyme Preparation: If using cell lysates or microsomes, other components may interfere with detection. | - Purify the enzyme to homogeneity.- Include appropriate controls with the expression host lacking the enzyme. | |
| Inconsistent Results | Pipetting Errors: Inaccurate pipetting of enzyme, substrate, or other reagents. | - Use calibrated pipettes.- Prepare a master mix for multiple reactions to ensure consistency. |
| Incomplete Solubilization of Substrate: Demethylsuberosin and this compound are hydrophobic and may not be fully dissolved. | - Dissolve substrates in an appropriate organic solvent (e.g., DMSO) before adding to the aqueous buffer.- Ensure the final concentration of the organic solvent does not inhibit the enzyme. | |
| Batch-to-Batch Variation in Enzyme Preparation: Different preparations of the enzyme may have varying activity levels. | - Prepare a large batch of enzyme and store it in aliquots at -80°C.- Determine the specific activity of each new batch. | |
| Difficulty in Product Detection (HPLC) | Ghost Peaks: Extraneous peaks in the chromatogram can interfere with the detection of the product. | - Use HPLC-grade solvents and freshly prepared mobile phases.- Clean the HPLC system, including the injector and column, regularly. |
| Poor Peak Shape: Tailing or fronting of peaks can affect quantification. | - Adjust the mobile phase composition (e.g., pH, organic solvent ratio).- Ensure the sample is fully dissolved in the mobile phase. | |
| Low Sensitivity: The amount of product formed is below the detection limit of the instrument. | - Increase the reaction time or enzyme concentration to generate more product.- Concentrate the sample before HPLC analysis.- Use a more sensitive detector (e.g., fluorescence or mass spectrometry). |
Experimental Protocols
Detailed Methodologies
Protocol 1: Whole-Cell Biocatalytic Assay for Marmesin Synthase Activity
-
Cell Preparation:
-
Culture E. coli cells expressing marmesin synthase to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and incubate at 30°C for 20 hours.
-
Harvest the cells by centrifugation and wash the cell pellet.
-
-
Reaction Setup:
-
Resuspend the cell pellet in 100 mM potassium phosphate buffer (pH 8.0) containing 0.05 g/mL glycerol to an OD600 of 30.
-
Prepare a 50 mM stock solution of demethylsuberosin (DMS) in DMSO.
-
Add the DMS stock solution to the cell suspension to a final concentration of 0.5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 12 hours at 30°C with shaking (220 rpm).
-
-
Sample Preparation for Analysis:
-
Take a 500 µL aliquot of the reaction mixture.
-
Add an equal volume of methanol to stop the reaction and precipitate proteins.
-
Centrifuge to pellet the cell debris.
-
Analyze the supernatant by HPLC.
-
Protocol 2: In Vitro Assay for Psoralen Synthase Activity
-
Enzyme Preparation:
-
Prepare microsomes from Saccharomyces cerevisiae expressing psoralen synthase.
-
-
Reaction Setup:
-
In a total volume of 200 µL, combine:
-
0.1 M sodium phosphate buffer (pH 7.0)
-
200 µM this compound (from a stock solution in DMSO)
-
Yeast microsomes containing the recombinant psoralen synthase
-
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding 1.0 mM NADPH.
-
Incubate for 6 minutes at 30°C.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an appropriate quenching agent (e.g., acid or organic solvent).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the residue in the mobile phase for HPLC analysis.
-
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis pathway from Demethylsuberosin to Psoralen.
Caption: General workflow for this compound enzymatic assays.
References
Methods for preventing the degradation of (+)-Marmesin during long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the long-term storage and stability of (+)-Marmesin. The following information is intended to help you prevent degradation and troubleshoot potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
A1: For long-term stability of solid this compound, it is recommended to store the compound at -20°C. Some suppliers suggest that at this temperature, the powder can be stable for up to three years.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles. Storage at -80°C in a suitable solvent may preserve the solution for up to one year, while storage at -20°C is generally recommended for up to one month.
Q3: Is this compound sensitive to light?
A3: Yes, this compound, like other furanocoumarins, contains chromophores that absorb UV light and is susceptible to photolysis.[1] It is crucial to protect both solid samples and solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound and other furanocoumarins are hydrolysis, photolysis, and oxidation. The lactone ring in the furanocoumarin structure is particularly susceptible to hydrolysis under alkaline conditions.[1] Exposure to light can lead to photodegradation, and like many organic molecules, it can be susceptible to oxidation.
Q5: Are there any incompatible storage conditions I should be aware of?
A5: Avoid storing this compound under alkaline (high pH) conditions, as this can promote the hydrolysis of the lactone ring.[1] Additionally, exposure to high humidity and elevated temperatures should be avoided to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent results in biological assays. | Compound degradation due to improper storage. | 1. Verify the storage conditions (temperature, light protection, humidity). 2. Prepare fresh dilutions from a new stock vial for each experiment. 3. Assess the purity of the stock solution using a suitable analytical method like HPLC. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Re-evaluate the storage conditions of your sample. 3. Ensure the purity of the solvent used for sample preparation. |
| Change in physical appearance of the solid compound (e.g., color change, clumping). | Exposure to light, moisture, or thermal degradation. | 1. Discard the compromised batch and use a fresh, properly stored sample. 2. Ensure the storage container is airtight and stored in a desiccator if the compound is hygroscopic. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Protection |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| Solution in Solvent | -80°C | Up to 1 year | Protect from light; avoid freeze-thaw cycles. |
| Solution in Solvent | -20°C | Up to 1 month | Protect from light; avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade methanol and water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute with methanol to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Dilute with methanol to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 80°C for 72 hours.
-
Prepare a 100 µg/mL solution of the heat-stressed solid in methanol.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for 12 hours.
-
Keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze both the exposed and control samples by HPLC.
-
3. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile is typically used for furanocoumarin analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the λmax of this compound (approximately 330-338 nm).
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed standard solution.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation for each stress condition.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of (+)-Marmesin and its Enantiomer, Nodakenetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of the furanocoumarin enantiomers, (+)-Marmesin and nodakenetin. This document summarizes key quantitative data, details experimental methodologies for crucial bioassays, and visualizes the cellular signaling pathways influenced by these compounds.
Introduction to this compound and Nodakenetin
This compound and nodakenetin are naturally occurring furanocoumarins, a class of organic compounds known for their diverse pharmacological activities. Structurally, they are enantiomers, with this compound being the (S)-enantiomer and nodakenetin being the (R)-enantiomer. This stereochemical difference can lead to variations in their biological effects, a critical consideration in drug discovery and development. Both compounds have been investigated for their antioxidant, anti-inflammatory, and anticancer properties. This guide aims to provide a clear, data-driven comparison of these activities to aid researchers in their investigations of these promising natural products.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the bioactivity of this compound and nodakenetin. It is important to note that the data presented has been compiled from various studies, and direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | U937 (Human leukemia) | Cytotoxicity Assay | 40 | [1] |
| Nodakenetin | HepG2 (Human liver cancer) | Proliferation Assay | ~25.3 | |
| A549 (Human lung cancer) | Proliferation Assay | ~31.7 |
Disclaimer: The IC50 values presented were determined in separate studies and may not be directly comparable due to differences in experimental protocols.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Target | IC50 (µM) | Reference |
| Nodakenetin | NF-κB Inhibition Assay | TNF-α-induced NF-κB | 18.7 |
Note: Quantitative data for the direct anti-inflammatory activity of this compound was not available in the reviewed literature.
Table 3: Comparative Antioxidant Activity
| Compound | Assay | EC50 (µM) | Reference |
| Nodakenetin | DPPH Free Radical Scavenging | 31.2 |
Note: Quantitative data for the direct antioxidant activity of this compound was not available in the reviewed literature.
Key Signaling Pathways
This compound and nodakenetin exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
Nodakenetin-Modulated Signaling Pathways
Nodakenetin has been shown to influence key pathways involved in cancer and inflammation, including the PI3K/Akt/mTOR and NF-κB signaling cascades.
This compound-Modulated Signaling Pathway
This compound has been demonstrated to interfere with angiogenesis by inhibiting the VEGF-A signaling pathway in endothelial cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing their own studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
References
Validating the Anti-Angiogenic Effects of (+)-Marmesin: A Comparative Guide for the Chick Chorioallantoic Membrane (CAM) Assay
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the anti-angiogenic potential of (+)-Marmesin, a natural coumarin compound. While direct quantitative data for this compound in the chick chorioallantoic membrane (CAM) assay is not extensively documented in publicly available literature, this guide presents compelling in vitro and ex vivo data supporting its anti-angiogenic activity. Furthermore, it offers a detailed protocol for the CAM assay and comparative data for other known anti-angiogenic agents to serve as a benchmark for future validation studies.
Executive Summary
This compound has demonstrated significant anti-angiogenic properties by inhibiting key processes in endothelial cells, such as proliferation, migration, and tube formation. Mechanistic studies reveal that this compound exerts its effects through the inactivation of the Vascular Endothelial Growth Factor-A (VEGF-A) signaling pathway. Specifically, it has been shown to down-regulate the expression of VEGF Receptor-2 (VEGFR-2), a critical mediator of angiogenesis. This guide provides the necessary protocols and comparative data to facilitate the validation of these findings using the robust in vivo CAM assay.
Comparative Anti-Angiogenic Activity
While specific quantitative data for this compound in a CAM assay is pending publication, the following table summarizes its known anti-angiogenic effects from in vitro and ex vivo studies. For comparative purposes, quantitative data from CAM assays for other well-established anti-angiogenic compounds are also presented.
Table 1: Comparison of Anti-Angiogenic Activity
| Compound | Assay Type | Concentration | Observed Effect | Quantitative Measurement |
| This compound | In vitro HUVEC Proliferation | 10 µM | Inhibition of VEGF-A-induced proliferation | Data not specified in available literature |
| In vitro HUVEC Migration | 10 µM | Inhibition of VEGF-A-induced migration | Data not specified in available literature | |
| In vitro HUVEC Tube Formation | 10 µM | Inhibition of capillary-like structure formation | Data not specified in available literature | |
| Ex vivo Rat Aortic Ring Assay | 10 µM | Inhibition of microvessel sprouting | Data not specified in available literature | |
| Quercetin | In vivo CAM Assay | 100 µg | Inhibition of blood vessel branching | 60.24% inhibition[1] |
| Bevacizumab (Avastin®) | In vivo CAM Assay | 1.0 µmol/L | Reduction in capillary density | Anti-angiogenic score of 0.95[2] |
| Levosimendan | In vivo CAM Assay | 1 µmol/L | Reduction in capillary density | Anti-angiogenic score of 0.60[2] |
| 10 µmol/L | Reduction in capillary density | Anti-angiogenic score of 1.10[2] | ||
| Flunarizine | In vivo CAM Assay | 10⁻⁵ M | Reduction in branching points | Significant reduction observed |
| 10⁻⁴ M | Reduction in branching points | Significant reduction observed |
Experimental Protocols
Chick Chorioallantoic Membrane (CAM) Assay Protocol
The CAM assay is a widely used in vivo model to study angiogenesis and anti-angiogenesis.[3]
Materials:
-
Fertilized chicken eggs (e.g., specific pathogen-free)
-
Egg incubator with humidity control (37.5°C, 60-70% humidity)
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol
-
Sterile scalpel or scissors
-
Sterile forceps
-
Whatman filter paper discs (or other carriers like gelatin sponges)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Positive control (e.g., a known anti-angiogenic agent)
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell over the air sac to expose the CAM.
-
Sterilize the shell with 70% ethanol.
-
Carefully crack and remove a small piece of the shell (approximately 1 cm²) using sterile forceps.
-
Moisten the inner shell membrane with sterile PBS to make it transparent and carefully remove it to expose the CAM and its blood vessels.
-
-
Application of Test Compound:
-
Prepare sterile filter paper discs and impregnate them with the desired concentration of this compound, vehicle control, or positive control.
-
On embryonic day 7 or 8, carefully place the discs on the CAM in an area with fine blood vessels, avoiding the large primary vessels.
-
-
Incubation and Observation:
-
Seal the window with sterile tape and return the eggs to the incubator.
-
Incubate for 48-72 hours.
-
-
Data Acquisition and Analysis:
-
On embryonic day 10-12, open the eggs and photograph the area under and around the filter disc using a stereomicroscope.
-
Quantify the anti-angiogenic effect by measuring parameters such as:
-
Number of blood vessel branch points.
-
Total blood vessel length.
-
Blood vessel density.
-
Size of the avascular zone around the disc.
-
-
Compare the results from the this compound-treated group with the vehicle control and positive control groups.
-
Mechanism of Action: The VEGF-A Signaling Pathway
This compound is understood to inhibit angiogenesis by targeting the VEGF-A signaling pathway. This pathway is a critical regulator of endothelial cell proliferation, migration, and survival.
Caption: The VEGF-A signaling pathway and the proposed inhibitory action of this compound.
Experimental Workflow for CAM Assay
The following diagram illustrates the key steps involved in validating the anti-angiogenic effects of this compound using the CAM assay.
Caption: Workflow for the chick chorioallantoic membrane (CAM) assay.
References
A Comparative Analysis of the Cytotoxic Effects of (+)-Marmesin and Other Natural Furanocoumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of (+)-Marmesin with other prominent natural furanocoumarins, including Imperatorin, Xanthotoxin, Bergapten, Psoralen, and Angelicin. The information is compiled from various scientific studies to offer an objective overview supported by experimental data. This document is intended to assist researchers in evaluating the potential of these compounds in cancer therapy and related fields.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic potential of furanocoumarins is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for this compound and other selected furanocoumarins against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
| Furanocoumarin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | U937 | Human Leukemia | 40 | |
| A549 | Non-small Cell Lung Cancer | Not specified, but abrogated proliferation | ||
| H1299 | Non-small Cell Lung Cancer | Not specified, but abrogated proliferation | ||
| Imperatorin | HT-29 | Colon Cancer | 78 | |
| HepG2 | Liver Cancer | Not specified, but induced apoptosis | ||
| RK33 | Larynx Cancer | 67.8 | ||
| TE671 | Rhabdomyosarcoma | 111.2 | ||
| Xanthotoxin | HepG2 | Liver Cancer | ~29.9 (6.9 µg/mL) | [1] |
| C32 | Amelanotic Melanoma | 105.3 (with UVA) | [2] | |
| Bergapten | BCPAP | Papillary Thyroid Cancer | ~10-15 | [cite: ] |
| MCF-7 | Breast Cancer | Not specified, but showed inhibitory efficacy | ||
| Psoralen | T47-D | Breast Cancer | 10.14 (a derivative) | |
| Angelicin | SH-SY5Y | Neuroblastoma | 49.56 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key experiments cited in the evaluation of furanocoumarin cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁵ cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare various concentrations of the furanocoumarin compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of furanocoumarins for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment and Harvesting: Treat cells with furanocoumarins and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the PI-stained DNA is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Molecular Mechanisms
Furanocoumarins exert their cytotoxic effects through the modulation of various signaling pathways, often leading to apoptosis, cell cycle arrest, and inhibition of proliferation.
This compound: Induction of Apoptosis
This compound has been shown to induce apoptosis in human leukemia U937 cells. This process involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction. Specifically, this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the intrinsic apoptotic pathway.
Caption: this compound induced apoptosis pathway.
Imperatorin: PI3K/Akt and Caspase-Mediated Apoptosis
Imperatorin has demonstrated the ability to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. By downregulating the activation of PI3K and Akt, Imperatorin can suppress pro-survival signals. Furthermore, Imperatorin induces apoptosis through both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways, leading to the activation of caspase-8, caspase-9, and the executioner caspase-3.
Caption: Imperatorin's dual action on signaling.
Xanthotoxin: MAPK/ERK Pathway Involvement
Xanthotoxin has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) branch. The MAPK/ERK pathway is crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression involved in cell growth, proliferation, and differentiation. By modulating this pathway, Xanthotoxin can interfere with cancer cell proliferation.
Caption: Xanthotoxin's effect on MAPK/ERK signaling.
Bergapten: Regulation of the Bcl-2 Family and Apoptosis
Similar to this compound, Bergapten induces apoptosis by modulating the expression of Bcl-2 family proteins. It has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptotic cell death.
Caption: Bergapten-mediated apoptosis via Bcl-2 family.
Conclusion
This compound and other natural furanocoumarins exhibit significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, and the regulation of apoptosis-related proteins like the Bcl-2 family. While the available data suggests promising anticancer potential for these compounds, further comparative studies under standardized conditions are necessary to fully elucidate their relative potencies and therapeutic potential. This guide serves as a foundational resource for researchers to navigate the current landscape of furanocoumarin cytotoxicity and to inform future investigations in this area.
References
(+)-Marmesin versus psoralen: a comparative study of their phototoxicity
For Immediate Release
This guide provides a detailed comparison of the phototoxic properties of (+)-Marmesin and psoralen, two naturally occurring furanocoumarins. While both compounds are known for their photosensitizing capabilities, their mechanisms and phototoxic potentials exhibit notable differences. This document is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of these two compounds.
Executive Summary
Psoralens are well-established photosensitizing agents utilized in therapies like PUVA (Psoralen + UVA) for skin disorders, with their phototoxicity being a key aspect of their therapeutic action and a subject of extensive study. This compound, another furanocoumarin, has demonstrated cytotoxic and photoenhanced toxic effects, although it is less characterized in terms of its phototoxic profile compared to psoralen. This guide synthesizes available data on their phototoxicity, including mechanisms of action, quantitative toxicity data, and relevant experimental protocols.
Mechanisms of Phototoxicity
The phototoxicity of both this compound and psoralen is initiated by the absorption of ultraviolet A (UVA) radiation. However, the subsequent molecular events differ in their primary targets and reaction pathways.
Psoralen: Upon UVA activation, psoralen can induce cellular damage through two primary mechanisms:
-
Type I Reaction (Anoxia-independent): Psoralen intercalates into DNA and, upon photoactivation, forms covalent mono-adducts and interstrand cross-links with pyrimidine bases. This process disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Type II Reaction (Oxygen-dependent): Photoactivated psoralen can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide anions.[1] These highly reactive species cause oxidative damage to cellular components, including lipids, proteins, and DNA.[1]
This compound: The phototoxic mechanism of this compound is less defined than that of psoralen. However, studies indicate that its cytotoxicity is significantly enhanced by UV light.[2] Evidence suggests that this compound can induce the generation of ROS, leading to mitochondrial membrane potential alterations and apoptosis.[2] It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting programmed cell death.[2]
Quantitative Phototoxicity Data
The following tables summarize the available quantitative data on the phototoxicity of this compound and psoralen. It is important to note that a direct, head-to-head comparative study under identical experimental conditions is not currently available in the published literature.
Table 1: Cytotoxicity and Phototoxicity of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| LD50 | Chinese Hamster V79 | Dark | 0.013 µM | |
| LD50 | Chinese Hamster V79 | NUV Photosensitization | 0.002 µM | |
| LD50 | Chinese Hamster V79 | BL Photosensitization | 0.012 µM | |
| IC50 | Human Leukemia U937 | Dark | 40 µM |
NUV: Near Ultraviolet Light, BL: Black Light
Table 2: Phototoxicity of Psoralen
| Parameter | Cell Line/System | Condition | Value | Reference |
| Cell Viability | 3 cell lines | 40 µM psoralen + 1.0 J/cm² UVA | Decreased viability | |
| ROS Generation | SW-982 cells | 40 µg/mL psoralen | Significant increase | |
| Minimal Phototoxic Dose (MPD) | Human skin (in vivo) | Trioxysalen bath + UVA | 0.14 J/cm² (median) |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of phototoxicity. The following are representative methodologies for key experiments.
Cell Viability Assay (OECD 432: In Vitro 3T3 NRU Phototoxicity Test)
This protocol is a standardized method to assess photocytotoxicity.
-
Cell Culture: Mouse fibroblast 3T3 cells are seeded in 96-well plates and incubated for 24 hours to form a monolayer.
-
Treatment: Cells are treated with a range of concentrations of the test compound (this compound or psoralen) for a defined period. Two plates are prepared for each compound: one for irradiation and one to be kept in the dark.
-
Irradiation: The designated plate is exposed to a non-cytotoxic dose of UVA light. The other plate is kept in the dark under the same temperature conditions.
-
Neutral Red Uptake (NRU): After irradiation, the treatment medium is replaced with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.
-
Measurement: After incubation, the dye is extracted, and the absorbance is measured spectrophotometrically.
-
Data Analysis: The IC50 values (concentration causing 50% reduction in viability) are calculated for both the irradiated and non-irradiated conditions. A Photo-Irritation-Factor (PIF) is determined by comparing the IC50 values. A PIF > 5 is indicative of probable phototoxicity.
Reactive Oxygen Species (ROS) Detection
-
Cell Preparation: Cells are seeded in a suitable format (e.g., 96-well black plates) and allowed to adhere.
-
Probe Loading: Cells are incubated with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA) in the dark.
-
Treatment and Irradiation: The cells are then treated with the test compound and irradiated with UVA light.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound and irradiated with UVA as per the experimental design.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanisms of Psoralen and this compound Phototoxicity.
Caption: General Experimental Workflow for Phototoxicity Assessment.
Conclusion
Both this compound and psoralen exhibit significant phototoxicity, primarily mediated through the generation of reactive oxygen species and the induction of apoptosis upon exposure to UVA radiation. Psoralen's mechanism is well-characterized, involving direct DNA damage through intercalation and cross-linking, in addition to ROS-mediated damage. The phototoxic mechanism of this compound appears to be predominantly linked to mitochondrial-mediated apoptosis and ROS production.
The provided quantitative data indicates that this compound's cytotoxicity is substantially enhanced by UV light. However, the lack of standardized, direct comparative studies makes it challenging to definitively conclude on the relative phototoxic potency of these two compounds. The experimental protocols outlined in this guide provide a framework for conducting such comparative assessments in a controlled and reproducible manner. Further research is warranted to fully elucidate the phototoxic profile of this compound and to establish a direct comparison with psoralen, which will be invaluable for future drug development and safety assessments.
References
A Comparative Guide to the Structure-Activity Relationship of (+)-Marmesin Analogues in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
(+)-Marmesin, a naturally occurring furanocoumarin, has emerged as a promising scaffold in the development of novel anticancer agents. Its diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects, have spurred extensive research into its structure-activity relationships (SAR). This guide provides a comparative analysis of this compound analogues, presenting quantitative data on their cytotoxic effects, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to inform rational drug design and future research directions.
Quantitative Data Presentation: Cytotoxicity of Coumarin Derivatives
The anticancer activity of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin nucleus. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various coumarin analogues against several human cancer cell lines, providing a basis for understanding their structure-activity relationships.
| Compound | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | H | H | -CH(OH)C(CH3)2OH | H | Human Leukemia (U937) | 40 | [1] |
| Normal Human Monocytes | 125 | [1] | |||||
| Xanthotoxin | OCH3 | H | H | H | Liver Cancer (HepG2) | 6.9 µg/mL | [2] |
| Imperatorin | OCH2CH=C(CH3)2 | H | H | H | Not Specified | - | [2] |
| Compound 3a | OH | H | H | H | Colon Cancer (HCT-116) | 1.93 | [3] |
| Breast Cancer (MCF-7) | 1.25 | ||||||
| Compound 4 | - | - | - | - | Leukemia (HL60) | 8.09 | |
| Breast Cancer (MCF-7) | 3.26 | ||||||
| Lung Cancer (A549) | 9.34 | ||||||
| Compound 8b | - | - | - | - | Liver Cancer (HepG2) | 13.14 | |
| Breast Cancer (MCF-7) | 7.35 | ||||||
| Lung Cancer (A549) | 4.63 | ||||||
| Compound 6e | - | - | - | - | Liver Cancer (HepG2) | 1.88 | |
| Compound 12c | - | - | - | - | Prostate Cancer (PC3) | 0.34 | |
| Gastric Cancer (MGC803) | 0.13 | ||||||
| Liver Cancer (HepG2) | 1.74 | ||||||
| Compound 31a | - | - | - | - | Leukemia (HL-60) | 2.04-4.51 | |
| Liver Cancer (SMMC-7721) | 2.04-4.51 | ||||||
| Lung Cancer (A-549) | 2.04-4.51 | ||||||
| Breast Cancer (MCF-7) | 2.04-4.51 | ||||||
| Colon Cancer (SW-480) | 2.04-4.51 |
Note: The structures of compounds other than this compound, Xanthotoxin, and Imperatorin are detailed in the cited references. This table is intended to provide a comparative overview of the cytotoxic potential of various coumarin scaffolds.
From the data, it is evident that modifications at various positions of the coumarin ring system can lead to significant changes in anticancer potency and selectivity. For instance, the introduction of specific substituents can enhance activity against certain cancer cell lines while maintaining lower toxicity towards normal cells.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of the anticancer activity of coumarin derivatives.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (e.g., this compound analogues) are dissolved in a suitable solvent like DMSO and then diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
b) Sulforhodamine B (SRB) Colorimetric Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 515 nm.
-
Data Analysis: The IC50 values are calculated as described for the MTT assay.
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound and its analogues are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This compound has been shown to inhibit VEGFR-2 signaling.
Caption: Inhibition of VEGFR-2 signaling by this compound.
HSULF-2 Mediated Signaling
Human sulfatase-2 (HSULF-2) is an enzyme that is overexpressed in many cancers and plays a role in tumor growth and angiogenesis by modulating the sulfation state of heparan sulfate proteoglycans (HSPGs), thereby affecting the signaling of various growth factors.
Caption: Postulated inhibition of HSULF-2 by this compound.
General Experimental Workflow for SAR Studies
The investigation of the structure-activity relationship of this compound analogues typically follows a systematic workflow.
Caption: A typical workflow for SAR studies of novel compounds.
References
A Comparative Analysis of (+)-Marmesin's Interaction with Key Therapeutic Target Enzymes: A Molecular Docking Investigation
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the molecular docking studies of (+)-Marmesin with several key enzymatic targets implicated in a range of diseases. This analysis, supported by available experimental data, aims to elucidate the inhibitory potential of this compound and compare its performance with other relevant compounds.
Overview of this compound and its Therapeutic Potential
This compound, a natural furanocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities. Molecular docking studies, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have been instrumental in exploring its mechanism of action at the molecular level. These in silico analyses provide valuable insights into the binding affinities and interaction patterns of this compound with various enzymes, paving the way for further preclinical and clinical investigations.
Comparative Docking Performance of this compound
This section summarizes the available quantitative data from molecular docking studies, comparing the binding affinity of this compound with alternative compounds against specific enzyme targets. Binding affinity is typically represented by the binding energy (in kcal/mol), where a more negative value indicates a stronger and more favorable interaction.
Heparan Sulfatase-2 (HSULF-2)
HSULF-2 is an enzyme overexpressed in various cancers, playing a crucial role in tumor progression and survival. Its inhibition is a promising strategy for anticancer therapy.[1]
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
| This compound | HSULF-2 | -8.5 [1] |
| Marmelosin | HSULF-2 | -7.7[1] |
Note: A more negative binding energy suggests a stronger binding affinity.
Aldose Reductase (AR)
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for managing diabetic complications.
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
| This compound | Aldose Reductase | -8.8 |
| Adenocarpine | Aldose Reductase | -9.2 |
| Lycocernuine | Aldose Reductase | -8.4 |
Note: A more negative binding energy suggests a stronger binding affinity.
Data Unavailability for Other Targets:
Despite extensive literature searches, specific binding energy values for this compound from molecular docking studies against Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Matrix Metalloproteinase-2 (MMP-2) were not available in the public domain at the time of this review. However, the inhibitory potential of coumarin derivatives, the class of compounds to which this compound belongs, against these enzymes has been reported in several studies, suggesting that this compound may also exhibit inhibitory activity.
Signaling Pathways and Experimental Workflows
To visualize the molecular context of this compound's interactions, the following diagrams illustrate a key signaling pathway and a standard experimental workflow for molecular docking.
References
A Comparative Analysis of (+)-Marmesin Content in Diverse Plant Species for Researchers and Drug Development Professionals
An objective guide to the prevalence of (+)-Marmesin, a key furanocoumarin intermediate, across various botanical sources, complete with supporting quantitative data and detailed experimental methodologies.
This compound, a significant dihydrofuranocoumarin, serves as a crucial precursor in the biosynthesis of various linear furanocoumarins, compounds renowned for their diverse pharmacological activities. Understanding the distribution and concentration of this compound in different plant species is paramount for researchers in natural product chemistry, pharmacology, and drug development seeking to harness its therapeutic potential. This guide provides a comparative metabolomic overview of this compound content in several plant species, supported by quantitative data from scientific literature and detailed experimental protocols for its extraction and analysis.
Quantitative Comparison of this compound Content
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content reported in various studies. It is important to note that the extraction and analytical methods may differ between studies, which can influence the reported values.
| Plant Species | Family | Plant Part | This compound Content | Reference |
| Aegle marmelos | Rutaceae | Fruit Pulp (Crude Extract) | 2.34% | [1] |
| Aegle marmelos | Rutaceae | Fruit Pulp (Enriched Extract) | 6.01% | [1] |
| Ficus carica | Moraceae | Leaves | Present (Quantified with other coumarins, but individual concentration not specified) | [2][3] |
| Ammi majus | Apiaceae | Seed | 400-3300 ppm | |
| Limonia acidissima | Rutaceae | Bark | 160 ppm | |
| Ruta graveolens | Rutaceae | Leaves and Stems | Present (Quantified with other furanocoumarins) |
Biosynthesis of this compound
This compound is a key intermediate in the furanocoumarin biosynthetic pathway, which originates from the phenylpropanoid pathway. The formation of this compound involves the prenylation of umbelliferone to produce demethylsuberosin, which is then cyclized by a cytochrome P450 enzyme, marmesin synthase, to form this compound.
Experimental Protocols
Accurate quantification of this compound is critical for comparative metabolomic studies. Below are detailed methodologies for the extraction and analysis of furanocoumarins, including this compound, from plant tissues.
General Experimental Workflow for Metabolomic Analysis
The following diagram outlines a typical workflow for the comparative metabolomic analysis of plant tissues to determine this compound content.
References
- 1. Comprehensive chemo-profiling of coumarins enriched extract derived from Aegle marmelos (L.) Correa fruit pulp, as an anti-diabetic and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of the coumarinic constituents of Ficus carica leaves by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) Determination of the coumarinic constituents of Ficus carica leaves by HPLC (1982) | G Innocenti | 22 Citations [scispace.com]
Unveiling the Efficiency of Psoralen Synthase: A Comparative Analysis with (+)-Marmesin as Substrate
For researchers, scientists, and professionals in drug development, understanding the enzymatic synthesis of psoralens is critical for harnessing their therapeutic potential. This guide provides a detailed validation of psoralen synthase function using its natural substrate, (+)-marmesin, and compares its performance with alternative psoralen synthesis methods. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview for advancing research and development in this field.
Psoralen and its derivatives are a class of naturally occurring furanocoumarins with significant applications in medicine, most notably in PUVA (psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1] The biosynthesis of these compounds in plants involves a series of enzymatic steps, with psoralen synthase playing a pivotal role. This enzyme, a cytochrome P450-dependent monooxygenase, catalyzes the conversion of this compound into psoralen, a key linear furanocoumarin.[1][2][3] Validating the function and efficiency of psoralen synthase is crucial for its potential use in biocatalytic production systems for psoralens and their analogs.
Performance Comparison: Psoralen Synthase vs. Alternatives
The performance of psoralen synthase from various plant sources has been characterized, with a notable focus on the enzyme from Ammi majus (CYP71AJ1) and Peucedanum praeruptorum (CYP71AJ49).[2] These studies have confirmed the enzyme's high specificity for its substrate, this compound. For a comprehensive evaluation, we compare the enzymatic synthesis of psoralen with its closest biological alternative, angelicin synthase, and with established chemical synthesis routes.
| Parameter | Psoralen Synthase (CYP71AJ1mut from A. majus) | Angelicin Synthase | Chemical Synthesis |
| Substrate | This compound | (+)-Columbianetin | Various precursors (e.g., umbelliferone, 2,3-dihydrobenzofuran derivatives) |
| Product | Psoralen (linear furanocoumarin) | Angelicin (angular furanocoumarin) | Psoralen and its derivatives |
| Enzyme Class | Cytochrome P450 Monooxygenase | Cytochrome P450 Monooxygenase | Not applicable |
| Kₘ for Substrate | 1.5 ± 0.5 µM | Not reported for direct comparison | Not applicable |
| kcat | 340 ± 24 min⁻¹ | Not reported for direct comparison | Not applicable |
| Substrate Specificity | High for this compound; does not convert (+)-columbianetin | Specific for (+)-columbianetin | Can be tailored but may result in isomeric mixtures |
| Reaction Conditions | Aqueous buffer, pH ~7.0, requires NADPH and molecular oxygen | Similar to psoralen synthase | Often requires harsh reagents, high temperatures, and organic solvents |
| Yield/Efficiency | High conversion rates in vitro and in vivo (e.g., in yeast expression systems) | High conversion rates reported | Variable, with some modern methods reporting high yields (>70%) |
| Byproducts | Acetone | Not specified, likely acetone | Can generate significant byproducts, requiring extensive purification |
Experimental Protocols
To facilitate the replication and validation of psoralen synthase activity, detailed experimental protocols are provided below. These protocols are synthesized from methodologies described in key research publications.
Heterologous Expression of Psoralen Synthase in Yeast
This protocol describes the expression of psoralen synthase in a yeast system, a common method for producing and characterizing plant-derived enzymes.
Materials:
-
Yeast expression vector (e.g., pYeDP60) containing the psoralen synthase cDNA (e.g., CYP71AJ1 from A. majus).
-
Saccharomyces cerevisiae strain (e.g., WAT11).
-
Yeast transformation kit.
-
Yeast extract peptone dextrose (YPD) medium.
-
Yeast extract peptone galactose (YPGE) medium for induction.
-
Selective medium (e.g., SD-Ura).
Procedure:
-
Transform the yeast expression vector containing the psoralen synthase gene into the competent yeast cells using a standard yeast transformation protocol.
-
Select for transformed colonies on an appropriate selective medium.
-
Inoculate a single colony into YPD medium and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate YPGE medium to an OD₆₀₀ of 0.2.
-
Grow the culture at 30°C with shaking for 24-48 hours to induce protein expression.
-
Harvest the yeast cells by centrifugation at 4,000 x g for 10 minutes.
Preparation of Yeast Microsomes
This protocol details the isolation of microsomal fractions containing the expressed psoralen synthase.
Materials:
-
Harvested yeast cells.
-
Extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and 20% glycerol).
-
Glass beads (0.5 mm diameter).
-
Bead beater or vortex mixer.
-
Ultracentrifuge.
Procedure:
-
Resuspend the harvested yeast cells in ice-cold extraction buffer.
-
Add an equal volume of glass beads to the cell suspension.
-
Disrupt the cells by vigorous vortexing or using a bead beater for several cycles of 30 seconds on and 30 seconds off, keeping the sample on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of extraction buffer.
-
Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford assay).
Psoralen Synthase Activity Assay
This protocol outlines the in vitro assay to determine the enzymatic activity of psoralen synthase.
Materials:
-
Yeast microsomes containing psoralen synthase.
-
This compound (substrate).
-
NADPH.
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).
-
Ethyl acetate.
-
Authentic psoralen standard.
Procedure:
-
Set up the reaction mixture in a final volume of 200 µL containing:
-
100 µg of microsomal protein.
-
200 µM this compound (dissolved in a small amount of DMSO).
-
1 mM NADPH.
-
Assay buffer to the final volume.
-
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously to extract the products.
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent (e.g., methanol) for analysis.
Product Analysis by HPLC and GC-MS
This protocol describes the identification and quantification of the reaction product, psoralen.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile and water).
-
Helium carrier gas for GC-MS.
Procedure:
-
HPLC Analysis:
-
Inject the resuspended sample into the HPLC system.
-
Separate the compounds using a suitable gradient program.
-
Monitor the elution profile at a wavelength of 300 nm.
-
Identify the psoralen peak by comparing its retention time with that of an authentic psoralen standard.
-
Quantify the amount of psoralen produced by comparing the peak area to a standard curve.
-
-
GC-MS Analysis:
-
For confirmation of the product identity, derivatize the sample if necessary and inject it into the GC-MS system.
-
Separate the components on a suitable capillary column.
-
Acquire the mass spectrum of the peak corresponding to psoralen.
-
Compare the fragmentation pattern with that of an authentic psoralen standard to confirm its identity.
-
Visualizing the Pathways and Processes
To provide a clearer understanding of the biological and experimental contexts, the following diagrams illustrate the psoralen biosynthesis pathway and the workflow for validating psoralen synthase function.
Caption: The biosynthetic pathway of psoralen from umbelliferone.
Caption: Experimental workflow for validating psoralen synthase function.
Caption: Key relationships in the psoralen synthase-catalyzed reaction.
References
A Comparative Guide to Synthetic vs. Natural (+)-Marmesin for Researchers
For researchers, scientists, and drug development professionals, the choice between synthetic and natural sources of a bioactive compound is a critical decision. This guide provides a comprehensive comparison of the efficacy and safety of synthetic versus natural (+)-Marmesin, a promising coumarin with diverse pharmacological activities.
Efficacy and Biological Activity
This compound, a naturally occurring furanocoumarin, has demonstrated significant potential in several therapeutic areas. Its biological activities are primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation, angiogenesis, and inflammation. The efficacy of this compound, irrespective of its source, is expected to be comparable, provided that the purity and bioavailability are equivalent.
Anti-Cancer and Anti-Angiogenic Properties
This compound exhibits notable anti-cancer and anti-angiogenic effects by targeting various signaling molecules.[1] It has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells and induce apoptosis in leukemia cells.[1] A key mechanism of its anti-angiogenic activity is the inhibition of vascular endothelial growth factor (VEGF) signaling.[1]
Table 1: Summary of Anti-Cancer and Anti-Angiogenic Efficacy Data for this compound
| Biological Effect | Cell Line/Model | Key Findings |
| Anti-Proliferative | A549 and H1299 NSCLC cells | Abrogated mitogen-stimulated proliferation.[1] |
| Cytotoxicity | U937 human leukemia cells | Exhibited an IC50 value of 40 µM.[1] |
| Apoptosis Induction | U937 human leukemia cells | Triggered upregulation of Bax and downregulation of Bcl-2. |
| Anti-Angiogenesis | Human umbilical vein endothelial cells (HUVECs) | Inhibited capillary-like structure formation. |
| VEGF Suppression | NSCLC cells | Suppressed the expression and secretion of VEGF. |
Anti-Inflammatory Activity
This compound also possesses anti-inflammatory properties, primarily through the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Safety and Toxicological Profile
The safety profile of this compound is a crucial consideration for its therapeutic development. As with efficacy, the safety of synthetic and natural this compound is presumed to be similar, with potential differences arising from the impurity profiles.
Table 2: Summary of Safety and Toxicity Data for this compound
| Parameter | Finding |
| Cytotoxicity (Normal Cells) | IC50 of 125 µM in normal human monocytes, suggesting lower toxicity compared to cancer cells. |
| Mutagenicity | Found to be mutagenic in some Ames tester strains (TA98 and TA100). |
| Acute Toxicity (Oral) | Classified as harmful if swallowed. |
| Skin Sensitization | May cause an allergic skin reaction. |
Potential Differences: Synthetic vs. Natural this compound
The primary distinction between synthetic and natural this compound lies in their production methods, which can influence their purity and impurity profiles.
-
Synthetic this compound: Produced through controlled chemical reactions. This method offers the potential for high purity and consistency between batches. However, process-related impurities, such as unreacted starting materials, by-products, and residual solvents, may be present.
-
Natural this compound: Extracted from plant sources, such as Aegle marmelos and Broussonetia kazinoki. The impurity profile of natural this compound can be more complex and variable, potentially containing other co-extracted natural compounds from the plant matrix. The composition can be influenced by factors like plant genetics, growing conditions, and extraction methods.
These differences in impurity profiles could theoretically lead to variations in biological activity and safety. For instance, some co-extractants in natural this compound might exhibit synergistic or antagonistic effects, while certain process-related impurities in the synthetic version could have off-target activities or contribute to toxicity. However, without direct comparative studies, these remain theoretical considerations.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are generalized methodologies for key experiments cited in the literature.
Cell Proliferation Assay
-
Cell Culture: Culture A549 or H1299 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (synthetic or natural) for 24-72 hours.
-
Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
In Vitro Angiogenesis Assay (Tube Formation)
-
Preparation: Coat 96-well plates with Matrigel and allow it to solidify.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a pro-angiogenic factor like VEGF.
-
Incubation: Incubate the plates for a sufficient period to allow for tube formation.
-
Visualization and Quantification: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube-like structures using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length and number of branch points.
Visualizing the Mechanisms of this compound
To better understand the molecular mechanisms underlying the biological activities of this compound, the following diagrams illustrate the key signaling pathways it modulates.
Caption: Anti-Angiogenic Signaling Pathway of this compound.
Caption: Pro-Apoptotic Signaling Pathway of this compound.
Caption: Experimental Workflow for Cell Proliferation Assay.
References
Safety Operating Guide
Personal protective equipment for handling (+)-Marmesin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (+)-Marmesin, a naturally occurring furanocoumarin. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2] Some sources indicate it may be irritating to the mucous membranes and the upper respiratory tract.[3] Therefore, stringent adherence to PPE protocols is mandatory.
The following table summarizes the required personal protective equipment for handling this compound in both solid (powder) and solution forms.
| Form | Engineering Controls | Eye Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Solid (Powder) | Fume hood or ventilated enclosure | Safety goggles with side-shields[2] | Compatible chemical-resistant gloves | NIOSH-approved respirator | Lab coat or impervious clothing |
| Solution | Fume hood or adequate ventilation | Safety goggles with side-shields | Compatible chemical-resistant gloves | Not generally required if handled in a fume hood; use a suitable respirator if aerosols may be generated. | Lab coat or impervious clothing |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with soap and water for at least 15 minutes. If irritation or an allergic reaction develops, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including a respirator for solid spills.
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Prevent the spilled material from entering drains or waterways.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a clearly labeled, sealed, and compatible solvent waste container.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of it with household garbage or pour it down the drain. Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
